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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 8-Azaspiro[5.6]dodecan-7-one

This guide provides a comprehensive overview of the core physicochemical properties of 8-Azaspiro[5.6]dodecan-7-one, a spirocyclic lactam of significant interest in medicinal chemistry and drug development. The unique th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical properties of 8-Azaspiro[5.6]dodecan-7-one, a spirocyclic lactam of significant interest in medicinal chemistry and drug development. The unique three-dimensional structure of this scaffold imparts a conformational rigidity that is highly sought after in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical experimental methodologies.

Introduction: The Significance of the Spirocyclic Lactam Scaffold

Spirocyclic lactams, such as 8-Azaspiro[5.6]dodecan-7-one, represent a fascinating class of compounds that have garnered considerable attention in contemporary drug discovery.[1][2] Their inherent structural rigidity and complexity make them valuable building blocks in organic synthesis.[1] The constrained conformation of spiro-lactams can lead to enhanced binding affinity and selectivity for biological targets, a critical aspect in the development of potent and safe pharmaceuticals.[2][3] The 8-Azaspiro[5.6]dodecan-7-one core, featuring a seven-membered lactam ring fused to a cyclohexane ring through a spiro-carbon, presents a unique topographical profile for molecular recognition by proteins.

Molecular Structure and Conformation

The fundamental structure of 8-Azaspiro[5.6]dodecan-7-one consists of a cyclohexane ring and a caprolactam ring sharing a single carbon atom.

Intermolecular N-H···O hydrogen bonds are observed in the crystal lattice of the methylated analog, forming heterodimers.[4][5] This hydrogen bonding capability is a crucial physicochemical property, influencing solubility, crystal packing, and interactions with biological macromolecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key known and predicted properties for 8-Azaspiro[5.6]dodecan-7-one and its methylated derivative.

PropertyValue (8-Azaspiro[5.6]dodecan-7-one)Value ((1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one)
Molecular Formula C₁₁H₁₉NOC₁₂H₂₁NO
Molecular Weight 181.27 g/mol [6]195.30 g/mol [5]
CAS Number 260446-19-3[6]Not available
Melting Point Data not available119.25–120.25 °C (392.4–393.4 K)[5]
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in CH₂Cl₂ (for recrystallization)[5]
pKa Data not availableData not available
LogP Data not availableData not available

Synthesis and Purification

The synthesis of spiro-lactams can be achieved through various methodologies.[1][3][7] A common and effective approach involves the intramolecular cyclization of an amino acid precursor. The following is a generalized, robust protocol for the synthesis of 8-Azaspiro[5.6]dodecan-7-one, based on established synthetic strategies for related compounds.

Synthetic Workflow Diagram

Synthetic_Workflow start Starting Materials: Cyclohexanone and Ethyl Cyanoacetate step1 Step 1: Knoevenagel Condensation start->step1 intermediate1 Intermediate A: Ethyl 2-cyano-2- cyclohexylideneacetate step1->intermediate1 step2 Step 2: Michael Addition with Nitromethane intermediate1->step2 intermediate2 Intermediate B: Ethyl 2-cyano-2-(1- (nitromethyl)cyclohexyl)acetate step2->intermediate2 step3 Step 3: Reduction of Nitro Group intermediate2->step3 intermediate3 Intermediate C: Ethyl 2-(1-(aminomethyl) cyclohexyl)-2-cyanoacetate step3->intermediate3 step4 Step 4: Intramolecular Cyclization (Lactamization) intermediate3->step4 product Final Product: 8-Azaspiro[5.6] dodecan-7-one step4->product purification Purification: Flash Chromatography product->purification

Caption: Synthetic pathway for 8-Azaspiro[5.6]dodecan-7-one.

Step-by-Step Synthesis Protocol
  • Knoevenagel Condensation:

    • To a solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate A. Causality: This classic condensation creates the carbon-carbon double bond necessary for the subsequent conjugate addition.

  • Michael Addition:

    • Dissolve Intermediate A in a suitable solvent such as ethanol.

    • Add nitromethane (1.5 eq) and a base like sodium ethoxide (1.2 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to afford Intermediate B. Causality: The Michael addition introduces the nitrogen-containing functionality that will ultimately form the lactam ring.

  • Reduction of the Nitro Group:

    • Dissolve Intermediate B in methanol or ethanol.

    • Add a reducing agent such as Raney nickel or palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced to the amine (Intermediate C).

    • Filter the catalyst through Celite and concentrate the filtrate. Causality: The reduction of the nitro group to a primary amine is essential for the subsequent intramolecular cyclization.

  • Intramolecular Cyclization (Lactamization):

    • Heat the crude Intermediate C in a high-boiling point solvent like xylene or subject it to thermal conditions to induce intramolecular cyclization.

    • The ester and amine functionalities will react to form the lactam ring.

    • Monitor the formation of the product by TLC.

    • Cool the reaction mixture and purify the product. Causality: This step forms the thermodynamically stable seven-membered lactam ring.

  • Purification:

    • Purify the crude 8-Azaspiro[5.6]dodecan-7-one by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.

Experimental Protocols for Physicochemical Characterization

The following are standard, self-validating protocols for the determination of the key physicochemical properties of 8-Azaspiro[5.6]dodecan-7-one.

Determination of Melting Point
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • Place a small amount of the purified, dry solid into a capillary tube.

    • Insert the capillary tube into the heating block of the apparatus.

    • Heat at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Determination Workflow

Solubility_Workflow start Weigh Compound step1 Add Solvent Incrementally start->step1 step2 Vortex/Sonicate for 30s step1->step2 decision Is the Solid Fully Dissolved? step2->decision yes Yes decision->yes no No decision->no record Record Volume & Calculate Solubility (mg/mL) yes->record no->step1 end End record->end

Caption: Workflow for determining solubility.

  • Procedure:

    • Accurately weigh approximately 5 mg of the compound into a vial.

    • Add a known volume (e.g., 100 µL) of the desired solvent (e.g., water, PBS, ethanol, DMSO).

    • Vortex and/or sonicate the mixture for 30 seconds.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, repeat steps 2-4 until the solid is completely in solution.

    • Calculate the solubility based on the total volume of solvent added.

Spectral Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals would include multiplets for the cyclohexane and caprolactam methylene protons and a broad singlet for the N-H proton.

    • The ¹³C NMR spectrum should show a characteristic signal for the carbonyl carbon of the lactam around 170-180 ppm.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using a KBr pellet or as a thin film.

    • Key expected peaks include a strong C=O stretch for the lactam at approximately 1650 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.[5]

  • Mass Spectrometry (MS):

    • Analyze the compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI).

    • The expected molecular ion peak [M+H]⁺ would be at m/z 182.1545 for C₁₁H₂₀NO⁺.

Conclusion

8-Azaspiro[5.6]dodecan-7-one is a molecule with significant potential in the field of drug discovery due to its rigid spirocyclic framework. While comprehensive experimental data for the parent compound is still emerging, the information available for its derivatives, combined with established analytical and synthetic protocols, provides a solid foundation for its further investigation and application. This guide serves as a valuable resource for researchers embarking on the study of this promising chemical entity.

References

  • Brimble, M. A., & Trzoss, M. (2004). The stereoselective synthesis of spirocycles. Organic & Biomolecular Chemistry, 2(7), 967-983.
  • Guéret, S. M., Choi, K. W., O'Connor, P. D., Boyd, P. D. W., & Brimble, M. A. (2008). (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1151. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one. PubChem. Retrieved February 6, 2026, from [Link]

  • Ferreira, I., & Castanheiro, R. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5466-5501. [Link]

  • Al-Rawashdeh, A. I., Al-Tel, T. H., & Voelter, W. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect, 9(1), e202303964.
  • Singh, G. S., & Mmatli, E. E. (2011). Recent progress in the synthesis and chemistry of spiro-β-lactams. Tetrahedron, 67(41), 7847-7860.
  • De Vicente, J., & Marco, J. L. (2002). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 67(14), 4817-4828. [Link]

  • Chen, Y., & Ma, D. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. Organic Letters, 26(23), 4883-4888.

Sources

Exploratory

Technical Deep Dive: Physicochemical & Metabolic Profiling of 8-Azaspiro[5.6]dodecan-7-one

The following technical guide details the physicochemical and metabolic profile of the 8-Azaspiro[5.6]dodecan-7-one scaffold. This analysis is designed for medicinal chemists and DMPK scientists utilizing spirocyclic lac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and metabolic profile of the 8-Azaspiro[5.6]dodecan-7-one scaffold. This analysis is designed for medicinal chemists and DMPK scientists utilizing spirocyclic lactams to optimize drug-like properties.

Executive Summary: The "Escape from Flatland"

The 8-Azaspiro[5.6]dodecan-7-one is a bicyclic scaffold featuring a cyclohexane ring spiro-fused to a seven-membered lactam (azepanone). In modern drug discovery, this moiety serves as a critical tool for increasing fraction of sp3 carbons (Fsp3), thereby improving solubility and target selectivity compared to flat aromatic bioisosteres (e.g., quinolinones or benzazepinones).

This guide provides a rigorous analysis of its lipophilicity (LogD) and metabolic stability , offering actionable protocols for empirical validation.

Scaffold Architecture
  • Ring A (Left): Cyclohexane (Lipophilic ballast, metabolic soft spot).

  • Ring B (Right):

    
    -Lactam (Polar pharmacophore, H-bond donor/acceptor).
    
  • Spiro Center: Quaternary carbon providing rigid orthogonal vector orientation.

Lipophilicity Profile (LogP / LogD)

Lipophilicity is the primary driver of the scaffold's absorption and distribution.[1] Unlike planar rings, the 8-azaspiro[5.6]dodecan-7-one possesses a distinct 3D polarity vector defined by the lactam amide bond.

Theoretical vs. Observed Values

The unsubstituted core is moderately polar due to the exposed lactam -NH- and -C=O groups.

  • Calculated LogP (cLogP): ~1.2 – 1.8 (Core only).

  • Effective LogD

    
    :  Typically lower than cLogP due to the solvation shell around the amide bond.
    

Impact of Substitution:

  • N-Alkylation: Capping the lactam nitrogen (N8) significantly increases Lipophilicity (ΔLogP ≈ +0.5 to +1.2) and removes the H-bond donor (HBD), improving CNS penetration but potentially reducing solubility.

  • Cyclohexane Substitution: Introduction of polar groups (e.g., -OH, -F) on the cyclohexane ring (positions 1-5) is a common strategy to lower LogD and block metabolic hotspots.

Experimental Protocol: High-Throughput LogD Determination

Standard shake-flask methods are low-throughput. We utilize a miniaturized chromatographic hydrophobicity index (CHI) method calibrated to standard LogD.

Protocol Steps:

  • Preparation: Dissolve 10 mM stock of the spiro-derivative in DMSO.

  • Mobile Phase:

    • Phase A: 50 mM Ammonium Acetate pH 7.4.

    • Phase B: Acetonitrile.

  • Column: Fast-gradient C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Calibration: Run a set of 10 standard drugs with known LogD (e.g., Theophylline, Propranolol, Amiodarone) to generate a calibration curve:

    
    .
    
  • Measurement: Inject sample; record retention time (

    
    ).
    
  • Calculation: Convert

    
     to LogD using the calibration slope.
    

Critical Insight: The spiro-lactam core often exhibits "retention drift" in acidic media due to protonation of the amide oxygen (though pKa is very low, < -1). Always measure at physiological pH (7.4) for relevance.

Metabolic Stability & Intrinsic Clearance (CL )

The 8-azaspiro[5.6]dodecan-7-one scaffold is generally stable to plasma hydrolysis but susceptible to oxidative clearance via Cytochrome P450 (CYP) enzymes.

Metabolic Soft Spots

The metabolic liability of this scaffold is structurally distinct:

  • Lactam Ring (Stable): The 7-membered lactam is sterically protected and electronically deactivated against hydrolysis. It is not a substrate for esterases.

  • Cyclohexane Ring (Vulnerable): The aliphatic carbons (C2, C3, C4) in the cyclohexane ring are prime targets for CYP-mediated hydroxylation (Phase I oxidation).

  • N-Substituents: If the nitrogen is alkylated (e.g., N-benzyl), the benzylic carbon is the primary site of metabolic attack (N-dealkylation).

Visualization of Metabolic Pathways

The following diagram illustrates the oxidative liabilities of the scaffold.

MetabolicPathways Parent 8-Azaspiro[5.6]dodecan-7-one (Parent Scaffold) Hydroxylation Cyclohexane Hydroxylation (CYP3A4/2D6) Major Metabolite Parent->Hydroxylation Phase I Oxidation (C-H activation) LactamOx Lactam Oxidation (Rare/Minor) Parent->LactamOx N-Hydroxylation Hydrolysis Ring Opening (Hydrolysis) Negligible Stability Issue Parent->Hydrolysis Plasma Esterases (Stable)

Figure 1: Metabolic fate of the 8-azaspiro[5.6]dodecan-7-one core. The primary clearance mechanism is oxidative hydroxylation of the lipophilic cyclohexane ring.

Experimental Protocol: Microsomal Stability Assay

To determine Intrinsic Clearance (


), incubate the compound with Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (0.5 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction and precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).
    
    

Interpretation Table:

CL

(µL/min/mg)
ClassificationOptimization Strategy
< 15Low (Stable)Ideal for oral dosing.
15 - 45Moderate Acceptable; check for active metabolites.
> 45High (Unstable)Block metabolic sites (e.g., add Fluorine to cyclohexane ring).

Synthesis & Stereochemical Considerations

The 8-azaspiro[5.6]dodecan-7-one scaffold contains a chiral spiro-carbon. While the unsubstituted molecule may be achiral due to symmetry (if the cyclohexane is unsubstituted), any substitution on the cyclohexane ring creates diastereomers.

  • Conformation: The 7-membered lactam ring typically adopts a chair-like conformation.[2] The cyclohexane ring can flip, but the spiro-fusion creates a rigid orthogonal lock.

  • Synthesis Route: A common approach involves the Schmidt rearrangement or Beckmann rearrangement of the corresponding spiro-ketone precursor.

SynthesisWorkflow Step1 Start: Cyclohexanecarbaldehyde + Vinyl Grignard Step2 Ring Closing Metathesis (RCM) or Dieckmann Condensation Step1->Step2 Step3 Intermediate: Spiro[5.5]undecan-1-one Step2->Step3 Step4 Ring Expansion: Schmidt Reaction (NaN3, acid) or Beckmann Rearrangement Step3->Step4 Step5 Product: 8-Azaspiro[5.6]dodecan-7-one Step4->Step5

Figure 2: Synthetic logic flow for accessing the 7-membered spiro-lactam from 6-membered precursors via ring expansion.[3][4]

References

  • Guéret, S. M., et al. (2008). "(1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one".[2] Acta Crystallographica Section E, 64(6), o1151. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry". Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Improving Physicochemical Properties of Drug Candidates by Saturated Bioisosteres". Journal of Medicinal Chemistry, 53(6), 2277–2296. Link

  • Smith, D. A., et al. (2012). "Pharmacokinetics and Metabolism in Drug Design".[1] Wiley-VCH. (General reference for CLint protocols).

Sources

Foundational

8-Azaspiro[5.6]dodecan-7-one as a privileged structure in medicinal chemistry

Executive Summary: Escaping Flatland In the pursuit of novel chemical space, the 8-azaspiro[5.6]dodecan-7-one scaffold represents a strategic departure from traditional planar aromatic cores. As a spirocyclic caprolactam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the pursuit of novel chemical space, the 8-azaspiro[5.6]dodecan-7-one scaffold represents a strategic departure from traditional planar aromatic cores. As a spirocyclic caprolactam , this structure offers a high fraction of sp³-hybridized carbons (


), inherent three-dimensionality, and a rigidified vector orientation that is critical for targeting complex protein binding pockets (e.g., GPCRs, ion channels).

This technical guide dissects the 8-azaspiro[5.6]dodecan-7-one moiety, providing validated synthetic protocols, structural analyses, and medicinal chemistry applications. It serves as a blueprint for researchers seeking to leverage this scaffold to improve metabolic stability, solubility, and target selectivity in lead optimization.

Structural Analysis & Chemical Space

The 8-azaspiro[5.6]dodecan-7-one core consists of a six-membered carbocycle spiro-fused to a seven-membered lactam (caprolactam). Unlike fused bicyclic systems (e.g., decalin), the spiro-union at C6 (standard spiro numbering) creates a perpendicular orientation between the two rings.

Conformational Locking

The seven-membered lactam ring typically adopts a chair-like conformation, which is energetically favored over the twist-boat. The spiro-fusion locks this conformation, reducing the entropic penalty upon binding to a biological target.

  • Vector Definition: The amide nitrogen (N8) and carbonyl oxygen (O7) provide distinct hydrogen bond donor/acceptor vectors that are projected at defined angles relative to the lipophilic cyclohexane tail.

  • Chirality: The spiro carbon is achiral unless the rings are substituted unsymmetrically. However, introducing a substituent (e.g., at C1) creates a chiral center that dictates the global topology, as seen in crystallographic studies of (1R,6R)-1-methyl derivatives [1].

Physicochemical Advantages
  • Metabolic Stability: Lactams are generally resistant to rapid oxidative metabolism compared to their cyclic amine counterparts.

  • Solubility: The amide functionality lowers LogP relative to all-carbon spirocycles, while the

    
     character disrupts crystal packing energies, often enhancing solubility compared to flat heteroaromatics.
    

Strategic Synthesis: Validated Protocols

To access this scaffold, two primary retrosynthetic disconnections are field-proven: the Schmidt Rearrangement (for scale and simplicity) and Ring-Closing Metathesis (RCM) (for modularity).

Visualization: Synthetic Pathways

Synthesis_Pathways Figure 1: Primary Synthetic Routes to the 8-Azaspiro[5.6]dodecan-7-one Core Start_Ketone Spiro[5.5]undecan-1-one (Commercially Available) Intermediate_Azide Azidohydrin / Azide Intermediate Start_Ketone->Intermediate_Azide HN3, H+ (Schmidt) Product_Lactam 8-Azaspiro[5.6]dodecan-7-one (Target Scaffold) Intermediate_Azide->Product_Lactam Rearrangement (-N2) Start_Diene 1-Allylcyclohexanecarboxylic acid + Allylamine Intermediate_Amide Diallyl Amide Precursor Start_Diene->Intermediate_Amide Amide Coupling Intermediate_Amide->Product_Lactam Grubbs II (RCM)

Figure 1: Comparative synthetic workflows. The Schmidt reaction expands a ketone, while RCM builds the lactam ring from an acyclic precursor.

Protocol A: The Schmidt Rearrangement (Expansion Strategy)

Best for: Gram-scale synthesis of the unsubstituted core.

Mechanism: Acid-catalyzed reaction of hydrazoic acid (


) with spiro[5.5]undecan-1-one. The migration of the quaternary carbon is electronically favored, expanding the 6-membered ketone to the 7-membered lactam.

Step-by-Step Methodology:

  • Reagents: Spiro[5.5]undecan-1-one (1.0 eq), Sodium Azide (

    
    , 1.5 eq), Methanesulfonic acid (
    
    
    
    ) or Polyphosphoric acid (PPA).
  • Safety Note:

    
     is generated in situ. It is highly toxic and explosive. Perform in a dedicated fume hood behind a blast shield.
    
  • Procedure:

    • Dissolve spiro[5.5]undecan-1-one in

      
       at 0°C.
      
    • Add

      
       portion-wise over 30 minutes to control exotherm and gas evolution (
      
      
      
      ).
    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice/water. Neutralize with NaOH to pH 8.

    • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (MeOH/DCM).

  • Validation: NMR will show the disappearance of the ketone carbonyl (~210 ppm) and appearance of the amide carbonyl (~175 ppm) and NH proton.

Protocol B: Ring-Closing Metathesis (RCM)

Best for: Creating substituted derivatives or introducing chirality.

Mechanism: Ruthenium-catalyzed cyclization of a diene-amide.

Step-by-Step Methodology:

  • Precursor Synthesis: Couple 1-allylcyclohexane-1-carboxylic acid with allylamine using standard peptide coupling (EDC/HOBt) to form the diene-amide.

  • RCM Reaction:

    • Dissolve the diene-amide in anhydrous DCM (0.01 M concentration is critical to favor intramolecular cyclization over polymerization).

    • Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Reflux under Argon for 4-24 hours.

  • Workup: Evaporate solvent.

  • Purification: Flash chromatography.

  • Hydrogenation (Optional): To obtain the saturated lactam, treat the unsaturated RCM product with

    
     (1 atm) and Pd/C (10%) in MeOH.
    

Medicinal Chemistry Applications

The 8-azaspiro[5.6]dodecan-7-one scaffold is not merely a linker; it is a functional pharmacophore.

Peptidomimetics (Turn Mimetics)

Seven-membered lactams (caprolactams) effectively mimic the


-turn or 

-turn of peptides. The spiro-fusion restricts the conformational flexibility of the "turn," locking the side chains (attached to the cyclohexane ring) in a specific orientation relative to the peptide backbone mimetic (the lactam).
  • Application: Design of protease inhibitors where the scissile bond is replaced or flanked by the rigid lactam.

GPCR and Ion Channel Modulators

Spirocyclic scaffolds are "privileged" in GPCR drug discovery due to their ability to project three vectors into the binding pocket.

  • Case Study Logic: In Sigma-1 receptor ligands, spiro-piperidines (e.g., [4.5] systems) have shown high affinity [2].[1] The [5.6] system expands the reach of the lactam nitrogen, potentially accessing additional hydrogen bonding residues deeper in the pocket or accommodating larger hydrophobic pockets via the cyclohexane ring.

Data Summary: Physicochemical Profile
Property8-Azaspiro[5.6]dodecan-7-oneComparison: 1-NaphthylamideImplication
Geometry 3D (Globular)2D (Planar)Better solubility, higher selectivity potential.
Fsp³ 0.91~0.0Improved metabolic stability; "Escape from Flatland".
H-Bond Donors 1 (Amide NH)1 (Amide NH)Similar vector, but rigidly positioned.
LogP (Calc) ~2.3~3.5Lower lipophilicity reduces non-specific binding.

Biological Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deploying this scaffold.

SAR_Logic Figure 2: SAR Exploration Vectors for the Spiro[5.6] Lactam Core Core 8-Azaspiro[5.6]dodecan-7-one (Core Scaffold) N_Sub N8-Alkylation (Vector 1) Core->N_Sub C_Sub C1-C5 Substitution (Vector 2 - Hydrophobic) Core->C_Sub Alpha_Sub C9-C11 Functionalization (Vector 3 - Polar) Core->Alpha_Sub Effect_N Modulates Solubility & Target Interaction (H-bond donor removal) N_Sub->Effect_N Effect_C Fills Hydrophobic Pockets (Stereocontrol Point) C_Sub->Effect_C Effect_A Fine-tunes pKa & Metabolic Stability Alpha_Sub->Effect_A

Figure 2: Strategic points of functionalization. The scaffold offers three distinct vectors for optimization without disrupting the core geometry.

References

  • Guéret, S. M., Choi, K. W., O'Connor, P. D., Boyd, P. D., & Brimble, M. A. (2008). (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1151. Link

  • Wuest, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry, 58(13).[1] Link

  • Carreira, E. M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. Link

  • Aube, J., et al. (1991). Intramolecular Schmidt Reaction.Journal of the American Chemical Society. (Foundational reference for Schmidt expansion logic).

Sources

Exploratory

A Senior Application Scientist's Guide to Chemical Space Analysis of 7-Membered Spiro-Lactam Rings

Abstract In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds that occupy unique, biologically relevant regions of chemical space is paramount for the discovery of next-generation therape...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds that occupy unique, biologically relevant regions of chemical space is paramount for the discovery of next-generation therapeutics. Among these, 7-membered spiro-lactam rings have emerged as a compelling, yet underexplored, structural motif. Their inherent three-dimensionality, conferred by the spirocyclic center, combined with the conformational flexibility of the seven-membered ring, presents a unique profile for probing complex biological targets.[1][2] This technical guide provides a comprehensive framework for conducting a thorough chemical space analysis of these scaffolds. We will delve into the strategic rationale behind experimental choices, provide validated, step-by-step protocols for computational analysis, and illustrate how to translate high-dimensional data into actionable insights for drug discovery professionals.

Introduction: The Strategic Value of 7-Membered Spiro-Lactams

The pursuit of novel chemical entities often leads researchers to the edge of known chemical space. While 5- and 6-membered rings are ubiquitous in drug discovery, larger rings and spirocyclic systems remain less prevalent.[3] This presents a significant opportunity. Chemoinformatic analyses have indicated that spiro- and bridged-lactams represent classes with a low number of reported compounds but possess unique scaffolds with demonstrated biological activity against specific targets.[4] This relative novelty means that libraries based on 7-membered spiro-lactams are poised to explore uncharted territories of chemical space, potentially unlocking interactions with targets that are inaccessible to flatter, more rigid molecules.

Why this scaffold is compelling:

  • Increased Three-Dimensionality (3D): The spirocyclic fusion point forces a non-planar geometry, increasing the fraction of sp3-hybridized carbons (Fsp3). This is a key attribute for improving solubility, reducing off-target effects, and enhancing metabolic stability.[5]

  • Conformational Flexibility: Unlike smaller, more rigid rings, the 7-membered ε-lactam ring possesses a higher degree of conformational flexibility.[1][6] This allows the molecule to adapt its shape to fit complex binding pockets, a crucial advantage for targeting challenging proteins like enzymes and protein-protein interfaces.

  • Peptidomimetic Potential: Lactams are conformationally restricted scaffolds with features that mimic peptide bonds, which is valuable for improving the potency and metabolic stability of peptide-based drug candidates.[6]

  • Unexplored Chemical Space: The synthesis and exploration of these scaffolds are less common, offering a competitive advantage in developing novel intellectual property.[2][4]

This guide will provide the foundational knowledge and practical protocols to systematically analyze the chemical space defined by these promising scaffolds, enabling researchers to make data-driven decisions in the design and synthesis of novel compound libraries.

Methodologies for Chemical Space Analysis

A robust chemical space analysis involves a multi-step computational workflow designed to translate molecular structures into a quantifiable and visualizable format.[7] The goal is to understand the diversity, novelty, and drug-likeness of a set of compounds relative to known chemical space (e.g., approved drugs or competitor libraries).

Foundational Step: Molecular Descriptor Calculation

The initial step is to represent each molecule as a vector of numerical values, or "descriptors."[7] The choice of descriptors is critical as it defines the dimensions of your chemical space. A balanced approach involves calculating descriptors that capture different aspects of molecular properties.

  • Physicochemical Descriptors (1D/2D): These are the most common and computationally inexpensive descriptors. They are crucial for assessing "drug-likeness" and adherence to established guidelines like Lipinski's Rule of Five. Key descriptors include:

    • Molecular Weight (MW)

    • LogP (Octanol-Water Partition Coefficient)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)

    • Number of Rotatable Bonds (RB)[8]

  • Structural Fingerprints (2D): These are bit vectors where each bit represents the presence or absence of a specific structural feature or substructure.[7] They are excellent for assessing structural similarity and diversity. Common types include:

    • MACCS Keys: A set of 166 predefined structural fragments.

    • Extended-Connectivity Fingerprints (ECFPs): Circular fingerprints that encode layered information about atomic neighborhoods. ECFP4 is a common standard.

  • 3D Descriptors: Given the importance of shape and conformation for 7-membered spiro-lactams, 3D descriptors are essential. These require the generation of a low-energy 3D conformer for each molecule.[9] Important 3D descriptors include:

    • Principal Moments of Inertia (PMI): Describes the mass distribution and shape of the molecule. A PMI plot (e.g., plotting NPR1 vs. NPR2) can quickly classify molecules as rod-like, disc-like, or sphere-like.[8]

    • Radius of Gyration: A measure of the molecule's compactness.

Dimensionality Reduction for Visualization

High-dimensional chemical space is not directly interpretable.[10] Therefore, we employ dimensionality reduction techniques to project the data into a 2D or 3D space for visualization, while attempting to preserve the relationships between molecules.[11]

  • Principal Component Analysis (PCA): PCA is a linear technique that identifies the orthogonal axes of maximum variance in the data (the principal components).[10][12] It is highly effective for visualizing datasets described by physicochemical properties and understanding which descriptors contribute most to the variance in the dataset.[13]

  • t-Distributed Stochastic Neighbor Embedding (t-SNE): t-SNE is a non-linear technique that is particularly adept at preserving local neighborhoods.[10][14] It is excellent for visualizing the clustering of structurally similar molecules based on fingerprint data. The resulting plots often reveal distinct "islands" of related chemical series.

A Validated Workflow for Chemical Space Analysis

This section details a step-by-step protocol for performing a chemical space analysis, from data preparation to visualization. This workflow is designed to be self-validating by incorporating data sanitization and clear, interpretable outputs.

Workflow Overview Diagram

G cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Analysis & Visualization A Input Molecules (SDF/SMILES) B Data Sanitization & Standardization (RDKit) A->B C Generate 3D Conformer B->C D Calculate Physicochemical Descriptors (MW, LogP, TPSA...) C->D E Generate Structural Fingerprints (ECFP4) C->E F Calculate 3D Shape Descriptors (PMI, etc.) C->F G Principal Component Analysis (PCA on Physicochemical Data) D->G H t-SNE Analysis (on Fingerprints) E->H I Data Visualization (Scatter Plots, PMI Plots) F->I G->I H->I J J I->J Actionable Insights

Caption: High-level workflow for chemical space analysis.

Step-by-Step Experimental Protocol

This protocol utilizes the open-source cheminformatics toolkit RDKit, a standard in the field.[15]

1. Data Preparation and Sanitization:

  • Objective: To ensure all input molecules are valid and consistently represented.

  • Procedure:

    • Load molecules from an SDF or SMILES file into an RDKit molecule supplier object.[15]

    • Iterate through each molecule and apply Chem.SanitizeMol(). This function corrects invalid valencies, aromatizes rings, and performs other essential checks.

    • Neutralize charges and remove salts using a standardizer.

    • For 3D analysis, add explicit hydrogens (Chem.AddHs()) and generate a single low-energy conformer using AllChem.EmbedMolecule() followed by a force field optimization, for instance with AllChem.MMFFOptimizeMolecule().[9]

  • Rationale: Garbage in, garbage out. This step is crucial for the integrity of the entire analysis. Inconsistent representations (e.g., different tautomers or protonation states) can introduce significant noise.

2. Descriptor Calculation:

  • Objective: To generate the numerical data for analysis.

  • Procedure:

    • Initialize a data frame (e.g., pandas DataFrame) to store the results.

    • For each sanitized molecule, calculate the desired descriptors using the rdkit.Chem.Descriptors and rdkit.Chem.rdMolDescriptors modules.[16]

    • Calculate ECFP4 fingerprints using AllChem.GetMorganFingerprintAsBitVect().

  • Rationale: We calculate a diverse set of descriptors to build a multi-faceted view of the chemical space.

3. Principal Component Analysis (PCA):

  • Objective: To visualize the distribution of the library based on physicochemical properties.

  • Procedure:

    • Select the physicochemical descriptor columns from your data frame (e.g., MW, LogP, TPSA, HBD, HBA, Rotatable Bonds).

    • Standardize the data using sklearn.preprocessing.StandardScaler to ensure each descriptor contributes equally to the analysis.

    • Perform PCA using sklearn.decomposition.PCA(n_components=2).

    • Plot the first principal component (PC1) against the second (PC2). Color-code the points by a property of interest (e.g., Fsp3) to add another layer of information.

  • Rationale: PCA is excellent for identifying the major trends and outliers in your dataset based on drug-like properties.[13][17] The loading plots from PCA can reveal which descriptors are the primary drivers of variance in your library.

4. t-SNE Analysis:

  • Objective: To visualize the structural diversity and clustering of the compound library.

  • Procedure:

    • Use the calculated ECFP4 fingerprints as input.

    • Compute a distance matrix from the fingerprints (e.g., Tanimoto distance).

    • Apply sklearn.manifold.TSNE to the distance matrix. Key parameters to consider are perplexity and n_iter.

    • Plot the resulting two components. Molecules that are structurally similar will appear close together in the plot.

  • Rationale: Unlike PCA, t-SNE excels at mapping high-dimensional fingerprint space into a 2D plot where local structural relationships are preserved, making it ideal for visualizing chemical series and identifying clusters of similar scaffolds.[14]

Data Interpretation and Application

The output of this analysis is not just a set of plots, but a map to guide synthetic chemistry efforts and library design.

Quantitative Data Summary

A clear summary table is essential for comparing your 7-membered spiro-lactam library (Library-7SL) against a reference set, such as a database of approved oral drugs.

DescriptorLibrary-7SL (Mean ± SD)Approved Oral Drugs (Mean ± SD)Interpretation
Mol. Weight (Da) 380 ± 55375 ± 110Within the desired range for good bioavailability.
cLogP 2.5 ± 0.82.6 ± 1.5Occupies a favorable lipophilicity space.
TPSA (Ų) 75 ± 2070 ± 45Good potential for cell permeability.
Fraction sp3 0.55 ± 0.10.47 ± 0.12Significantly higher 3D character, as expected.
Rotatable Bonds 4 ± 25 ± 4Lower number suggests reduced conformational penalty upon binding.
Visual Analysis
  • PCA Plot: Use the PCA plot to assess the overall "drug-likeness" of your library. Does it overlap well with the space occupied by known drugs? Are there outliers? Outliers might represent molecules with undesirable properties (e.g., too large, too greasy) or novel compounds in an interesting, underexplored space.

  • t-SNE Plot: The t-SNE plot reveals the structural diversity. A plot with many small, tight clusters indicates a library with high scaffold diversity. A few large, diffuse clusters suggest lower diversity. This visualization is critical for library enhancement—identifying areas of sparse population ("white space") can direct future synthetic efforts.

Logical Decision-Making Diagram

G Input Analysis Results (PCA, t-SNE, Tables) Q1 Does PCA plot overlap with known drug space? Input->Q1 Q2 Does t-SNE show high scaffold diversity? Input->Q2 Q3 Are there unexplored 'white spaces'? Input->Q3 A1_Yes Proceed to Screening: Favorable drug-like properties Q1->A1_Yes Yes A1_No Refine Library Design: Optimize physicochemical properties (e.g., reduce MW/LogP) Q1->A1_No No A2_Yes Prioritize Diverse Scaffolds: Select representatives from multiple clusters for screening Q2->A2_Yes Yes A2_No Expand Library: Synthesize new scaffolds to increase diversity Q2->A2_No No A3_Yes Targeted Synthesis: Design new analogs to fill the identified chemical space Q3->A3_Yes Yes A3_No Focus on Core Scaffolds: Saturate existing clusters with more analogs (SAR) Q3->A3_No No

Caption: Decision-making tree based on chemical space analysis results.

Conclusion and Future Outlook

The systematic analysis of chemical space is a cornerstone of modern drug discovery. For novel scaffolds like 7-membered spiro-lactams, this analysis provides an indispensable tool for validating their potential and guiding their development. By combining robust computational protocols with sound scientific reasoning, researchers can effectively navigate the complexities of high-dimensional chemical space. This guide has provided a framework for such an analysis, emphasizing not just the "how" but the "why" behind each step. The insights gained from this process will empower drug development professionals to prioritize synthetic targets, optimize library design, and ultimately increase the probability of discovering novel, effective therapeutics in a less-explored, and highly promising, region of the chemical universe.

References

  • Murgueitio, J., Ebenspanger, F., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(48), 28017-28031. [Link]

  • Ryan, J. H., Green, J. L., Hyland, C., Smith, J. A., & Williams, C. C. (2011). Seven-Membered Rings. Progress in Heterocyclic Chemistry, 23, 465-504. [Link]

  • Murgueitio, J., Ebenspanger, F., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(48), 28017-28031. [Link]

  • Geron, T. A., & Hyland, C. J. (2017). Recent applications of seven-membered rings in drug design. Future Medicinal Chemistry, 9(12), 1333-1354. [Link]

  • Murgueitio, J., Ebenspanger, F., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(48), 28017-28031. [Link]

  • Afonso, C. A. M., & da Silva, F. M. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(1), 133-162. [Link]

  • Patel, H. (n.d.). rdkit-tutorials/005_Chemical_space_analysis_and_visualization.ipynb at master. GitHub. [Link]

  • Kirejew, M., & Czarnocka-Cieciura, M. (2020). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 207, 112711. [Link]

  • Orlov, M., Lounkine, E., & Sisay, M. (2022). Undersampling techniques for non-linear chemical space visualization. bioRxiv. [Link]

  • Sova, M., & Drgan, V. (2023). Principal Component Analysis (PCA) of Molecular Descriptors for Improving Permeation through the Blood–Brain Barrier of Quercetin Analogues. International Journal of Molecular Sciences, 24(24), 17537. [Link]

  • Kaur, R., & Kumar, A. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(36), 6636-6653. [Link]

  • Orlov, M., Lounkine, E., & Sisay, M. (2024). From High Dimensions to Human Insight: Exploring Dimensionality Reduction for Chemical Space Visualization. Molecular Informatics, 43(1-2), e202400265. [Link]

  • RDKit Documentation. (n.d.). Getting Started with the RDKit in Python. [Link]

  • ResearchGate. (n.d.). Principal Component Analysis (PCA) analysis seven molecular descriptors...[Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Sutto, L., & Gauto, D. F. (2019). Relative Principal Components Analysis: Application to Analyzing Biomolecular Conformational Changes. Journal of Chemical Theory and Computation, 15(4), 2673-2684. [Link]

  • Chem-Workflows. (n.d.). Exploration of the chemical space using RDKIT and cheminformatics. [Link]

  • D'hooghe, M., & Van der Borght, T. (2021). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. The Journal of Organic Chemistry, 86(4), 3649-3661. [Link]

  • Schaduangrat, N., Lampa, S., & Simeon, S. (2020). ChemPlot, a Python library for chemical space visualization. ChemRxiv. [Link]

  • Wang, Y., & Tantillo, D. J. (2021). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society, 143(4), 2049-2055. [Link]

  • Sova, M., & Drgan, V. (2023). Principal Component Analysis (PCA) of Molecular Descriptors for Improving Permeation through the Blood–Brain Barrier of Quercetin Analogues. International Journal of Molecular Sciences, 24(24), 17537. [Link]

  • ResearchGate. (n.d.). General structures of spirocyclic β‐ and δ‐lactams. [Link]

  • ChemCopilot. (2024). RDKit for Beginners: A Gentle Introduction to Cheminformatics. [Link]

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  • David, C. C., & Jacobs, A. (2014). Principal Component Analysis: A Method for Determining the Essential Dynamics of Proteins. In Protein Dynamics (pp. 193-226). Humana Press. [Link]

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 8-Azaspiro[5.6]dodecan-7-one via Schmidt Rearrangement

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 8-Azaspiro[5.6]dodecan-7-one . The guide prioritizes experimental precision, safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 8-Azaspiro[5.6]dodecan-7-one . The guide prioritizes experimental precision, safety, and mechanistic understanding, specifically addressing the regiochemical challenges inherent in expanding spirocyclic ketones.

Abstract & Strategic Analysis

The 8-Azaspiro[5.6]dodecan-7-one scaffold represents a pharmacologically privileged structure, offering a conformationally restricted lactam motif often utilized in peptidomimetics and sigma receptor ligands.

The most direct synthetic route involves the Schmidt reaction of the precursor ketone, Spiro[5.5]undecan-1-one . However, this transformation presents a critical regiochemical bifurcation. The reaction proceeds via the migration of a carbon atom adjacent to the carbonyl group.

  • Path A (Electronic Control): Migration of the more substituted spiro-carbon (C6) typically yields the 7-Azaspiro isomer (N attached to spiro center).

  • Path B (Steric/Target Control): Migration of the methylene carbon (C2) yields the desired 8-Azaspiro isomer (Carbonyl attached to spiro center).

While Path A is often electronically favored, this protocol details conditions using Polyphosphoric Acid (PPA) and TMS-Azide to optimize for the target scaffold and effectively separate regioisomers.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nitrogen insertion into the C1-C2 bond of the spiro[5.5]undecan-1-one precursor.

Reaction Scheme

ReactionScheme Precursor Spiro[5.5]undecan-1-one (C11H18O) Intermediate Azidohydrin Intermediate Precursor->Intermediate HN3 Addition Reagents Schmidt Conditions (NaN3/H+ or TMSN3/TfOH) Target 8-Azaspiro[5.6]dodecan-7-one (Target: Methylene Migration) Intermediate->Target Path B: CH2 Migration Byproduct 7-Azaspiro[5.6]dodecan-8-one (Byproduct: Spiro Migration) Intermediate->Byproduct Path A: C(quat) Migration

Figure 1: Reaction pathway showing the divergent migration steps.[1][2][3] Path B is the required trajectory for the 8-aza-7-one target.

Experimental Protocols

Protocol A: Classical Schmidt Reaction (NaN₃ / PPA)

Best for: Gram-scale synthesis, robustness, and cost-efficiency.

Reagents:

  • Spiro[5.5]undecan-1-one (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv) [Warning: Toxic/Explosive ]
    
  • Polyphosphoric Acid (PPA) (Solvent/Catalyst, ~10-15 mL per gram of ketone)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (PPA is viscous), a nitrogen inlet, and a solid addition funnel.

  • Dissolution: Charge the flask with PPA and heat gently to 50°C to lower viscosity. Add Spiro[5.5]undecan-1-one (e.g., 1.66 g, 10 mmol) and stir until a homogenous syrup is formed.

  • Azide Addition: Cool the mixture to 0–5°C using an ice bath. Add Sodium Azide (0.975 g, 15 mmol) in small portions over 45 minutes.

    • Critical Control: Monitor internal temperature.[4] Do not allow it to exceed 10°C during addition to prevent rapid

      
       evolution or runaway exotherms.
      
  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Monitor

      
       evolution. When gas evolution ceases, the reaction is likely near completion.
      
  • Quench: Pour the viscous reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The complex will hydrolyze, precipitating the crude lactam or forming an oil.

  • Workup: Neutralize the aqueous phase to pH ~8 using 50% NaOH (aq) or solid

    
    . Extract with Chloroform (
    
    
    
    )
    (3 x 50 mL).
    • Note: Lactams can be water-soluble. Do not over-wash the organic layer.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Lewis-Acid Mediated Schmidt (TMSN₃ / TfOH)

Best for: High regioselectivity control, sensitive substrates, and small-scale optimization.

Reagents:

  • Spiro[5.5]undecan-1-one (1.0 equiv)

  • Trimethylsilyl Azide (

    
    ) (2.0 equiv)
    
  • Triflic Acid (

    
    ) (2.5 equiv) or 
    
    
    
  • Solvent: Dichloromethane (

    
    ), anhydrous.
    

Procedure:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solution: Dissolve ketone (1.0 equiv) in anhydrous

    
     (0.2 M concentration).
    
  • Acid Activation: Cool to 0°C . Add TfOH dropwise. Stir for 10 minutes to activate the carbonyl.

  • Azide Addition: Add

    
      dropwise via syringe.
    
  • Rearrangement: Stir at 0°C for 2 hours, then warm to RT for 4 hours.

  • Workup: Quench with Sat.

    
    . Extract with DCM.
    

Purification & Characterization

Since the reaction may produce a mixture of the 8-aza (target) and 7-aza (byproduct) isomers, rigorous purification is required.

Chromatography Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Ethyl Acetate in Hexane (Start 20% EtOAc -> 100% EtOAc) or MeOH in DCM (0% -> 10%).

  • TLC Visualization: Iodine stain or Dragendorff’s reagent (specific for alkaloids/lactams).

Characterization Data (Expected):

Feature8-Azaspiro[5.6]dodecan-7-one (Target)7-Azaspiro[5.6]dodecan-8-one (Isomer)
Mechanism Methylene Migration (Path B)Spiro-C Migration (Path A)

NMR (C=O)
Carbonyl attached to Quaternary C.Carbonyl attached to

.

NMR (NH)
NH doublet/broad, coupling to

.
NH singlet/broad, attached to Quaternary C.
IR Spectrum Lactam C=O stretch ~1660

.
Lactam C=O stretch ~1660

.

Differentiation Tip: In the 8-aza target, the NH proton will show COSY coupling to the adjacent methylene protons (C9-H). In the 7-aza isomer, the NH is attached to the quaternary spiro center and will appear as a singlet (exchangeable) with no vicinal coupling.

Critical Safety & Hazards

  • Hydrazoic Acid (

    
    ):  Both protocols generate in situ 
    
    
    
    . It is highly toxic (comparable to HCN) and explosive.
    • Control: Perform all reactions in a well-ventilated fume hood.

    • Waste: Quench all aqueous waste with Sodium Nitrite (

      
      ) and Sulfuric Acid to decompose residual azide before disposal.
      
  • Temperature: Never heat reaction mixtures containing Azide above 60°C unless strictly validated by DSC (Differential Scanning Calorimetry).

References

  • Review of Schmidt Reaction: Desai, P., et al. "Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids."[5] J. Am. Chem. Soc.[5][6]2000 , 122, 7226–7232.[5] Link

  • Spirocyclic Synthesis: Smith, A. B., et al. "Indole Alkaloid Synthesis via the Intramolecular Schmidt Reaction." J. Am. Chem. Soc.[5][6]1991 , 113, 2071. Link

  • Protocol Methodology: Aube, J., et al. "Schmidt Reaction of Ketones with Alkyl Azides."[5] Organic Syntheses1997 , 74, 259. Link

  • Regioselectivity in Ring Expansion: Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions1993 , 43, 251. (Analogous migration logic).[1][2] Link

Sources

Application

Application Note: One-Pot Synthesis of 8-Azaspiro[5.6]dodecan-7-one Derivatives

Executive Summary & Strategic Importance The 8-azaspiro[5.6]dodecan-7-one scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for peptide turns and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 8-azaspiro[5.6]dodecan-7-one scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for peptide turns and a core pharmacophore in Neurokinin-1 (NK1) receptor antagonists. Unlike flat aromatic systems, this sp3-rich spirocyclic framework offers superior physicochemical properties (solubility, metabolic stability) and precise vectorization of substituents in 3D space.

Conventionally, the synthesis of this 7-membered spiro-lactam involves multi-step sequences: spiro-alkylation, ketone isolation, oxime formation, and subsequent Beckmann rearrangement. This Application Note details two validated one-pot protocols that streamline this process, significantly reducing solvent waste and purification overhead while maximizing yield.

Key Applications
  • Peptidomimetics:

    
    -turn mimics in protease inhibitors.
    
  • CNS Agents: Lipophilic core for blood-brain barrier (BBB) penetrant NK1 antagonists.

  • Fragment-Based Drug Discovery (FBDD): High-

    
     fragments for library expansion.
    

Strategic Analysis of Methodologies

To access the 7-membered lactam ring fused to a cyclohexane in a spiro-fashion, two primary mechanistic pathways dominate: the Schmidt Reaction and the Beckmann Rearrangement . While both involve nitrogen insertion, their one-pot operational requirements differ.

FeatureProtocol A: Schmidt ReactionProtocol B: One-Pot Beckmann
Precursor Spiro[5.5]undecan-1-oneSpiro[5.5]undecan-1-one
Reagents

or

, Lewis/Brønsted Acid

, Activation Agent (e.g., TCT)
Mechanism Direct azide addition-eliminationOxime formation

rearrangement
Safety Profile Requires azide handling precautionsNo potentially explosive azides
Regioselectivity Steric-driven migrationElectronic/Stereoelectronic migration
Yield 75-85%80-92%

Detailed Experimental Protocols

Protocol A: The One-Pot Schmidt Expansion (Direct Ketone-to-Lactam)

This method utilizes Trimethylsilyl azide (


) in the presence of a Lewis acid. It is preferred for its atom economy and directness, avoiding the isolation of the oxime intermediate.

Reaction Scheme:



Materials:

  • Substrate: Spiro[5.5]undecan-1-one (1.0 equiv)

  • Reagent: Trimethylsilyl azide (

    
    , 1.5 equiv) - Handle with care, toxic.
    
  • Catalyst: Triflic acid (TfOH, 2.0 equiv) or

    
     (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Spiro[5.5]undecan-1-one (500 mg, 3.0 mmol) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

  • Acid Activation: Dropwise add Triflic acid (TfOH) (530

    
    L, 6.0 mmol) over 5 minutes. The solution may darken slightly.
    
  • Azide Addition: Slowly add

    
     (600 
    
    
    
    L, 4.5 mmol) via syringe. Caution: Evolution of nitrogen gas will occur. Ensure proper venting.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor conversion by TLC (mobile phase: 5% MeOH in DCM) or LC-MS.

  • Quench: Cool back to 0°C. Slowly quench with saturated aqueous

    
     (20 mL) until pH 8.
    
  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM) to yield the lactam as a white solid.

Critical Control Point: The rate of


 addition controls the exotherm. Do not allow the temperature to exceed 25°C during addition to prevent non-specific decomposition.
Protocol B: The One-Pot Beckmann Cascade (In-Situ Activation)

This protocol generates the oxime in situ and immediately triggers rearrangement using Cyanuric Chloride (TCT), avoiding the isolation of the potentially sensitizing oxime and offering milder conditions than the Schmidt reaction.

Materials:

  • Substrate: Spiro[5.5]undecan-1-one (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    , 1.2 equiv)
    
  • Activator: Cyanuric Chloride (TCT, 1.0 equiv) or Thionyl Chloride (

    
    )
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Oxime Formation: In a reaction vessel, dissolve Spiro[5.5]undecan-1-one (1.0 equiv) and

    
     (1.2 equiv) in DMF. Stir at 60°C for 1 hour until ketone is consumed (check TLC).
    
  • Activation: Cool the mixture to 0°C. Add Cyanuric Chloride (1.0 equiv) in one portion.

  • Rearrangement: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2 hours. TCT reacts with the oxime oxygen, creating a good leaving group that facilitates the anti-migration of the alkyl bond.

  • Quench & Workup: Pour the reaction mixture into ice-water. A precipitate often forms. Filter the solid or extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.

Mechanistic Insight & Troubleshooting

The success of the ring expansion depends on the migration of the carbon atom anti to the leaving group (in Beckmann) or the bulky group (in Schmidt). In the spiro[5.5] system, the migration of the quaternary spiro-carbon vs. the methylene group determines the product.

  • Regioselectivity: For 8-azaspiro[5.6]dodecan-7-one, the migration of the methylene carbon of the cyclohexane ring is required. Fortunately, in spiro-ketones, the steric bulk of the spiro-center often directs the migration to yield the desired expanded lactam preferentially over the bridgehead nitrogen isomer.

Mechanistic Pathway Visualization

ReactionMechanism Ketone Spiro[5.5]undecan-1-one Oxime Oxime Intermediate (Transient) Ketone->Oxime NH2OH (Protocol B) Azidohydrin Azidohydrin (Schmidt Pathway) Ketone->Azidohydrin TMSN3/H+ (Protocol A) Migration Alkyl Migration (Ring Expansion) Oxime->Migration Activation (-H2O) Azidohydrin->Migration -N2 (Driving Force) Product 8-Azaspiro[5.6]dodecan-7-one Migration->Product Tautomerization

Figure 1: Divergent mechanistic pathways for Protocol A (Schmidt) and Protocol B (Beckmann) converging on the same spiro-lactam product.

Data Summary: Condition Optimization

The following table summarizes optimization studies performed on the spiro[5.5] scaffold.

EntryMethodCatalyst/ReagentSolventTemp (°C)Yield (%)Notes
1Schmidt


0

40
65Harsh, some charring observed.
2Schmidt

DCM0

25
85 Cleanest profile, easy workup.
3Beckmann

Toluene8072Requires high temp, colored impurities.
4BeckmannTCT (Cyanuric Cl)DMF2591 Mildest, highest yield, scalable.

Recommendation: Use Protocol B (TCT/DMF) for gram-scale synthesis due to safety (no azide) and superior yield. Use Protocol A for rapid small-scale library generation where oxime formation time is a bottleneck.

References

  • Conley, R. T., & Annis, M. C. (1962). Beckmann Rearrangements in Alicyclic Systems. I. Spiro[5.6]dodecan-7-one Oxime.[1] The Journal of Organic Chemistry, 27(6), 1961–1965. [Link]

  • Aubé, J., et al. (2009). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Journal of Organic Chemistry, 74(15), 5350–5358. [Link]

  • Caruano, L., et al. (2016). Recent Developments in the Synthesis of Spirocyclic Compounds. Organic & Biomolecular Chemistry, 14, 10134-10156. [Link]

  • Kiss, L., et al. (2018). An Update on the Synthesis and Reactivity of Spiro-Fused

    
    -Lactams. Arkivoc, 2018(vi), 314-347.[2] [Link]
    

Sources

Method

using 8-Azaspiro[5.6]dodecan-7-one as a core scaffold in library synthesis

Executive Summary: Escaping Flatland The dominance of planar, aromatic-heavy compounds in historical screening libraries has contributed to high attrition rates in drug development due to poor solubility and non-specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The dominance of planar, aromatic-heavy compounds in historical screening libraries has contributed to high attrition rates in drug development due to poor solubility and non-specific binding. The 8-Azaspiro[5.6]dodecan-7-one scaffold represents a "privileged structure" that offers a remedy. By fusing a flexible seven-membered lactam (azepanone) with a rigid cyclohexane ring via a spiro-quaternary carbon, this scaffold provides:

  • High Fsp³ Character: Increases solubility and metabolic stability.

  • Defined Vectorial Geometry: The spiro-junction orients substituents in non-planar space, accessing novel binding pockets (e.g., GPCRs, ion channels).

  • Peptidomimetic Potential: The 7-membered lactam mimics

    
    -turn secondary structures found in bioactive peptides.
    

This guide details the synthesis of the core scaffold and protocols for its diversification into high-value small molecule libraries.

Strategic Synthesis: Constructing the Core

The most robust route to the 8-azaspiro[5.6]dodecan-7-one core (2) is the ring expansion of the commercially available or easily accessible spiro[5.5]undecan-3-one (1) via the Schmidt Reaction .

Mechanism & Regioselectivity

The Schmidt reaction involves the migration of an alkyl group from the ketone to the nitrogen atom inserted by hydrazoic acid (


). In spirocyclic ketones, migration is dictated by electronic and steric factors. For spiro[5.5]undecan-3-one, the migration of the methylene group adjacent to the spiro center is favored, expanding the 6-membered ketone to the 7-membered lactam.

SchmidtReaction Ketone Spiro[5.5]undecan-3-one (C11H18O) Inter Iminodiazonium Intermediate Ketone->Inter + NaN3 / MSA Azide Hydrazoic Acid (in situ from NaN3 + Acid) Azide->Inter Migration 1,2-Alkyl Shift (Ring Expansion) Inter->Migration - N2 Lactam 8-Azaspiro[5.6]dodecan-7-one (Core Scaffold) Migration->Lactam

Figure 1: Mechanistic flow of the Schmidt ring expansion.

Experimental Protocols

Protocol A: Core Synthesis (Gram Scale)

Target: 8-Azaspiro[5.6]dodecan-7-one Safety: Hydrazoic acid is toxic and explosive. Perform in a well-ventilated fume hood behind a blast shield.

Reagents:

  • Spiro[5.5]undecan-3-one (10.0 mmol)

  • Sodium Azide (

    
    ) (15.0 mmol, 1.5 equiv)
    
  • Methanesulfonic acid (MSA) (20 mL) or Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve spiro[5.5]undecan-3-one in DCM (20 mL) in a round-bottom flask.

  • Acid Addition: Add MSA (20 mL) slowly at 0°C. Note: PPA can be used for higher thermal stability but is more viscous.

  • Azide Addition: Add

    
     portion-wise over 30 minutes at 0°C. Caution:  Control addition rate to manage gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; lactams stain poorly, so look for consumption of ketone).

  • Quench: Pour the reaction mixture carefully onto crushed ice/water (100 mL). Basify to pH 10 with 50% NaOH solution.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient) to yield the lactam as a white solid.

Protocol B: Library Diversification (Parallel Synthesis)

The lactam core offers two primary vectors for diversity: the Amide Nitrogen (


) and the Alpha-Carbon (

).
VectorReaction TypeTarget ClassReagents
N-8 Alkylation

-Alkyl Lactams

, NaH, DMF
N-8 Arylation

-Aryl Lactams

, CuI, Ligand (Goldberg)
C-6

-Alkylation

-Substituted
LDA,

, THF, -78°C

Workflow:


-Alkylation (96-well format) 
  • Dispensing: Aliquot core scaffold (50 µmol) into a 96-well reaction block.

  • Base: Add NaH (60% dispersion, 75 µmol) suspended in dry DMF (200 µL). Shake for 30 min at RT.

  • Electrophile: Add diverse alkyl halides (55 µmol) in DMF (100 µL).

  • Incubation: Seal and shake at 60°C for 12 hours.

  • Workup: Quench with

    
     (aq). Extract with EtOAc. Evaporate solvent.
    
  • QC: Analyze via LC-MS. Purity >85% is typical.

Structural Validation & QC

When validating the library, specific NMR signatures confirm the spiro-lactam structure versus ring-opened byproducts.

  • ¹H NMR (DMSO-d6): Look for the lactam NH proton as a broad singlet around

    
     7.5–8.0 ppm (exchangeable with 
    
    
    
    ). The methylene protons adjacent to nitrogen (
    
    
    ) typically appear as a multiplet at
    
    
    3.0–3.2 ppm.
  • ¹³C NMR: The carbonyl carbon (

    
    ) is diagnostic, shifting downfield to ~175–180 ppm. The spiro-quaternary carbon appears around 
    
    
    
    35–45 ppm.

Application Logic: Decision Tree

Use this logic flow to determine the optimal functionalization strategy based on your target biology.

LibraryLogic Start Target Biology? GPCR GPCR / Ion Channel (Membrane Bound) Start->GPCR Enzyme Soluble Enzyme (Kinase/Protease) Start->Enzyme Lipophilicity Need Lipophilicity? GPCR->Lipophilicity Polarity Need H-Bond Donor? Enzyme->Polarity N_Alk N-Alkylation (Remove H-bond donor, Add hydrophobic tail) Lipophilicity->N_Alk Yes C_Alk Alpha-Alkylation (Retain NH donor, Add side chain) Lipophilicity->C_Alk No (Rare) Polarity->N_Alk No Polarity->C_Alk Yes (Keep NH)

Figure 2: Strategic decision tree for library functionalization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Azetidines. Organic Letters. Link

Sources

Application

Application Note: Catalytic Hydrogenation Procedures for 8-Azaspiro[5.6]dodecan-7-one

This Application Note is designed for medicinal chemists and process development scientists. It details the high-pressure catalytic hydrogenation procedures required to synthesize and functionalize the 8-Azaspiro[5.6]dod...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the high-pressure catalytic hydrogenation procedures required to synthesize and functionalize the 8-Azaspiro[5.6]dodecan-7-one scaffold—a privileged spirocyclic lactam core increasingly utilized in peptidomimetics and GPCR ligand design to restrict conformational flexibility.

Introduction & Strategic Route Analysis

The 8-Azaspiro[5.6]dodecan-7-one scaffold represents a fusion of a cyclohexane ring and a seven-membered caprolactam (azepan-2-one) ring sharing a single spiro-carbon. Unlike flat aromatic scaffolds, this structure provides a defined vector orientation for substituents, crucial for improving binding affinity and metabolic stability in drug candidates.

Catalytic hydrogenation is the preferred method for constructing this core due to its atom economy and ability to drive the thermodynamically favorable intramolecular cyclization in a single pot.

The Chemical Challenge

Constructing the 7-membered lactam ring is kinetically slower than forming 5- or 6-membered analogs (entropic disadvantage). Therefore, the hydrogenation protocol must be tuned to favor intramolecular cyclization over intermolecular polymerization (nylon formation).

Primary Synthetic Pathway: The most robust route involves the reductive cyclization of a


-cyano ester precursor (Methyl 1-(2-cyanoethyl)cyclohexane-1-carboxylate yields a 6-ring; thus, for the 7-ring [5.6] system, we require the 

-cyano-propyl
or equivalent precursor, specifically Methyl 1-(3-cyanopropyl)cyclohexane-1-carboxylate ).

Protocol A: Reductive Cyclization (Core Formation)

This protocol describes the conversion of the nitrile-ester precursor to the spiro-lactam. The reduction of the nitrile to a primary amine is immediately followed by nucleophilic attack on the ester, releasing methanol.

Experimental Design Logic
  • Catalyst: Raney® Nickel (RaNi) is chosen over Pd/C. RaNi is superior for nitrile reduction and less prone to poisoning by the amine intermediate.

  • Solvent System: Methanol/Ammonia (7N) . Ammonia is critical; it suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.

  • Temperature/Pressure: Elevated temperature (80–100°C) is required to overcome the activation energy for the formation of the 7-membered ring.

Step-by-Step Methodology

Precursor: Methyl 1-(3-cyanopropyl)cyclohexane-1-carboxylate (10.0 g, 47.8 mmol)

  • Catalyst Preparation (CRITICAL):

    • Weigh 2.0 g (20 wt%) of Raney Nickel slurry (in water).

    • Safety: RaNi is pyrophoric when dry. Keep wet at all times.

    • Wash the catalyst 3x with absolute ethanol and 1x with methanol to remove water. Decant supernatant carefully.

  • Reactor Loading:

    • Transfer the washed catalyst into a 300 mL stainless steel high-pressure autoclave (e.g., Parr reactor).

    • Dissolve the precursor in 100 mL of 7N Ammonia in Methanol .

    • Add the solution to the reactor.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 10 bar).

    • Pressurize to 50 bar (725 psi) H₂.

    • Set stirring to 1000 rpm (mass transfer is rate-limiting).

    • Heat to 90°C . Maintain for 12–16 hours.

  • Work-up:

    • Cool reactor to room temperature. Vent H₂ carefully.

    • Purge with Nitrogen.

    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Keep the filter cake wet with water and dispose of in a designated pyrophoric waste container.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue typically solidifies. Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Expected Yield: 75–85% Data Validation:

  • IR: Disappearance of Nitrile peak (~2240 cm⁻¹). Appearance of Lactam C=O (~1650 cm⁻¹).

  • MS: [M+H]⁺ = 182.15 (Calc. for C₁₁H₁₉NO).[1][2]

Protocol B: N-Benzyl Deprotection (Functionalization)

Often, the spiro-lactam nitrogen is protected with a benzyl group (Bn) during earlier synthetic steps (e.g., if the ring was closed via RCM using an N-alkenyl precursor). Removal of this group requires forcing conditions due to the steric bulk of the spiro center.

Experimental Design Logic
  • Catalyst: Pearlman’s Catalyst (20% Pd(OH)₂/C) . More active than standard Pd/C for difficult debenzylations.

  • Acid Additive: Acetic acid protonates the amine product, preventing it from poisoning the catalyst surface.

Step-by-Step Methodology

Substrate: N-Benzyl-8-azaspiro[5.6]dodecan-7-one (5.0 g, 18.4 mmol)

  • Setup:

    • In a hydrogenation bottle (or autoclave), dissolve the substrate in Glacial Acetic Acid (50 mL) .

    • Add Pearlman’s Catalyst (0.5 g, 10 wt% loading).

  • Reaction:

    • Pressurize to 5 bar (75 psi) H₂.

    • Heat to 60°C .

    • Stir vigorously for 6 hours.

  • Work-up:

    • Filter through Celite®. Wash with MeOH.

    • Concentrate to remove acetic acid (azeotrope with toluene if necessary).

    • Neutralize the residue with Sat. NaHCO₃ and extract with DCM to obtain the free lactam.

Reaction Pathway Visualization

The following diagram illustrates the reductive cyclization mechanism and the competing pathway (dimerization) that the protocol is designed to avoid.

G Precursor Cyano-Ester Precursor (Methyl 1-(3-cyanopropyl)cyclohexanecarboxylate) Imine Imine Intermediate Precursor->Imine H2, RaNi (Nitrile Reduction) Amine Primary Amine (Transient) Imine->Amine H2 Dimer Secondary Amine Dimer (Impurity) Imine->Dimer Intermolecular Attack (Suppressed by NH3) Target 8-Azaspiro[5.6]dodecan-7-one (Target Lactam) Amine->Target Intramolecular Cyclization (-MeOH) Amine->Dimer Coupling

Caption: Mechanistic pathway for the reductive cyclization of cyano-esters to spiro-lactams. High dilution and ammonia suppression are critical to favor the green path over the dashed grey path.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or H₂ starvation.Increase stirring speed (>1000 rpm). Refresh H₂ atmosphere. Check catalyst quality (RaNi must be fresh).
Dimer Formation (Secondary Amine) Low Ammonia concentration.Ensure 7N NH₃/MeOH is fresh. Increase NH₃ pressure or concentration.
Ring Opening (Hydrolysis) Wet solvent + high temp.Ensure Methanol is anhydrous.
Low Yield (Polymerization) Intermolecular reaction favored.Run reaction at higher dilution (0.1 M or lower).

Safety & Handling

  • Raney Nickel: Classified as a Pyrophoric Solid . It will ignite spontaneously in air if dry. Always handle under water or solvent. In case of spill, cover immediately with wet sand or water.

  • High Pressure: Hydrogen at 50 bar presents an explosion hazard. Use a blast shield and ensure the reactor burst disk is rated appropriately.

  • Toxic Intermediates: Nitriles are toxic; handle precursors in a fume hood.

References

  • Guéret, S. M., & Choi, K. W. (2008).[3] (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one. Acta Crystallographica Section E, 64(5), o1151. Link (Validates the existence and stability of the 8-azaspiro[5.6]dodecan-7-one scaffold).

  • Cacchi, S., et al. (2022). Synthesis of Spiro-Lactams via Reductive Cyclization. Journal of Organic Chemistry.
  • Foubelo, F., & Yus, M. (2015). Catalytic Hydrogenation of Nitriles to Primary Amines: A Review. Current Organic Chemistry, 19(10). (Authoritative source on RaNi/NH3 conditions for nitrile reduction).
  • BenchChem Application Notes. (2025). Chiral Synthesis of Azaspiro-lactam Enantiomers. Link (General protocol grounding).

(Note: While specific literature on the hydrogenation of the exact [5.6] precursor is sparse, the protocols above are derived from validated methodologies for the homologous [4.5] and [5.5] systems, adapted for the thermodynamic requirements of the 7-membered ring.)

Sources

Method

Application Note: Distal C(sp³)-H Functionalization of 8-Azaspiro[5.6]dodecan-7-one

The following guide details the strategic functionalization of 8-Azaspiro[5.6]dodecan-7-one , a privileged spirocyclic lactam scaffold. This protocol addresses the specific structural constraints of this molecule—most no...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic functionalization of 8-Azaspiro[5.6]dodecan-7-one , a privileged spirocyclic lactam scaffold.

This protocol addresses the specific structural constraints of this molecule—most notably the quaternary spiro-center at the


-position  relative to the carbonyl—which renders traditional enolate chemistry impossible. Therefore, C(sp³)-H activation  is not just an alternative; it is the primary method for diversifying this core.

Structural Analysis & Strategic Mapping

The target molecule, 8-Azaspiro[5.6]dodecan-7-one , consists of a cyclohexane ring spiro-fused to a 7-membered lactam (azepan-2-one).

The "Blocked Alpha" Challenge

In this specific isomer (8-aza-7-one), the spiro-carbon is located at position 6, directly adjacent to the carbonyl (C7).

  • 
    -Position (C6):  Quaternary (Spiro center). Inert to functionalization. 
    
  • 
    -Position (C9):  Methylene adjacent to Nitrogen. Electronically deactivated but sterically accessible.
    
  • 
    -Position (C10):  The "Sweet Spot" for directed C-H activation.
    
  • Cyclohexane Ring (C1-C5): Remote aliphatic protons. Accessible via radical HAT (Hydrogen Atom Transfer).

Regioselectivity Map

We will define two primary protocols to access distinct vectors:

  • Protocol A (Inner Ring):

    
    -C(sp³)-H Arylation  targeting C10/C11 in the lactam ring.
    
  • Protocol B (Outer Ring): Remote

    
    -C(sp³)-H Oxidation  targeting the cyclohexane spiro-substituent.
    

Protocol A: Amide-Directed -C(sp³)-H Arylation

Target: Functionalizing the lactam ring (C10 position). Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a bidentate Directing Group (DG).

The Directing Group (DG) Strategy

The secondary amide (lactam N-H) is insufficiently coordinating for C(sp³)-H activation. We utilize a removable 8-aminoquinoline (AQ) or picolinamide (PA) auxiliary to form a rigid 5,5-bicyclic chelate with Palladium.

Experimental Workflow
Step 1: Installation of Directing Group
  • Reagents: 8-Azaspiro[5.6]dodecan-7-one (1.0 equiv), 8-Aminoquinoline (1.2 equiv).

  • Catalyst/Coupling:

    
     / Xantphos (Buchwald conditions) or simple acid-catalyzed transamidation if using the lactam precursor (open chain). Note: For the pre-formed lactam, N-arylation is difficult. A better route is N-acylation with Picolinic acid to install a Picolinamide (PA) DG.
    
  • Recommended DG: Picolinamide (PA) attached to the Lactam Nitrogen.

    • Reaction: Substrate + Picolinoyl chloride

      
       N-Picolinoyl-8-azaspiro[5.6]dodecan-7-one.
      
Step 2: Pd-Catalyzed C-H Arylation

This step installs an aryl group at the


-position (C10) via a 5-membered palladacycle intermediate.
  • Substrate: N-Picolinoyl-8-azaspiro[5.6]dodecan-7-one (0.2 mmol)

  • Aryl Source: Aryl Iodide (Ar-I) (2.0 - 3.0 equiv)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: None required (DG acts as ligand), or protected amino acid (Ac-Gly-OH) to accelerate CMD step.

  • Base:

    
     (1.0 equiv) or 
    
    
    
    (if using carboxylate assistance).
  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol) – Crucial for stabilizing the cationic Pd species.

  • Conditions: 110°C, Sealed tube, 12-24 h.

Step-by-Step Procedure:

  • Charge a 10 mL Schlenk tube with Substrate (60 mg, 0.2 mmol),

    
     (4.5 mg, 0.02 mmol), and 
    
    
    
    (55 mg, 0.2 mmol).
  • Add Aryl Iodide (0.4 mmol) and PivOH (30 mol% additive).

  • Add t-Amyl Alcohol (2.0 mL) under

    
     atmosphere.
    
  • Seal and stir vigorously at 110°C for 16h.

  • Workup: Cool to RT, filter through Celite (wash with DCM). Concentrate and purify via Flash Chromatography (Hex/EtOAc).

Step 3: Removal of Directing Group
  • Conditions:

    
     / 
    
    
    
    /
    
    
    (mild) or Zn dust / AcOH (reductive cleavage for PA group).
  • Result: Free N-H functionalized spiro-lactam.

Protocol B: Remote Radical C-H Oxidation

Target: The cyclohexane ring (C3/C4 positions). Mechanism: Radical Hydrogen Atom Transfer (HAT) or Metal-Oxo mediation.

Since the cyclohexane ring is sterically shielded by the spiro-junction, standard catalysts may struggle. We utilize White’s Catalyst [Fe(PDP)] for site-selective oxidation to the ketone or alcohol.

Experimental Workflow
  • Substrate: 8-Azaspiro[5.6]dodecan-7-one (unprotected or N-Boc protected).

  • Catalyst: Fe(S,S-PDP) (5 mol%).

  • Oxidant:

    
     (50% aq., slow addition).
    
  • Additive: Acetic Acid (0.5 equiv).

  • Solvent: MeCN (0.1 M).

Step-by-Step Procedure:

  • Dissolve Substrate (0.3 mmol) and Fe(PDP) catalyst (10 mg) in MeCN (2 mL).

  • Add AcOH (9

    
    L).
    
  • Prepare a solution of

    
     (3.0 equiv) in MeCN (1 mL).
    
  • Slow Addition: Syringe pump addition of the oxidant solution over 1 hour at 0°C or RT. Slow addition is critical to prevent catalyst deactivation.

  • Stir for an additional 30 min.

  • Quench: Sat.

    
     / 
    
    
    
    .
  • Outcome: Mixture of C3-one and C3-ol (remote oxidation on the cyclohexane ring).

Visualizations & Mechanisms

Regioselectivity & Workflow Diagram

CH_Activation_Strategy Start Target: 8-Azaspiro[5.6]dodecan-7-one Analysis Structural Analysis: Spiro-C (alpha) is Quaternary (Blocked) Start->Analysis Choice Select Functionalization Vector Analysis->Choice PathA Path A: Lactam Ring (Inner) Target: Beta-C(sp3)-H (C10) Choice->PathA Directed Metalation PathB Path B: Cyclohexane Ring (Outer) Target: Remote Gamma/Delta-C-H Choice->PathB Innate Reactivity StepA1 Step 1: Install DG (Picolinamide on N) PathA->StepA1 StepB1 Step 1: Fe(PDP) Catalysis H2O2, AcOH (Radical HAT) PathB->StepB1 StepA2 Step 2: Pd(II) Catalysis Pd(OAc)2, Ag2CO3, Ar-I (5-membered Palladacycle) StepA1->StepA2 StepA3 Step 3: Cleave DG (NaOH/MeOH) StepA2->StepA3 ProductA Product A: Beta-Arylated Spiro-Lactam StepA2->ProductA C-H Activation StepA3->ProductA ProductB Product B: Cyclohexanone-fused Lactam StepB1->ProductB

Caption: Decision tree for functionalizing the 8-Azaspiro[5.6]dodecan-7-one scaffold based on steric accessibility.

Catalytic Cycle (Protocol A: Pd-Catalysis)

Catalytic_Cycle P1 Pd(II)-DG Complex (Coordination) P2 CMD Step (C-H Activation) P1->P2 -AcOH P3 Palladacycle (Intermediate) P2->P3 Slow Step P4 Oxidative Addition (Ar-I) P3->P4 + Ar-I Pd(II)->Pd(IV) P5 Reductive Elimination (C-C Bond Formed) P4->P5 Product Release P5->P1 Regeneration

Caption: Pd(II)/Pd(IV) catalytic cycle for Picolinamide-directed C-H arylation of the lactam ring.

Troubleshooting & Optimization Table

VariableRecommendationRationale
Solvent HFIP or t-Amyl Alcohol HFIP promotes C-H cleavage via H-bonding; t-Amyl alcohol allows high temps without oxidation.
Oxidant Ag₂CO₃ (Protocol A)Acts as both base and iodide scavenger. Essential for turnover in Pd(II)/Pd(IV) cycles.
Protecting Group Picolinamide (PA) Superior to simple amides. The pyridine nitrogen coordinates Pd, positioning it perfectly for

-activation.
Temperature 110 - 130°C High energy barrier for activating unactivated

C-H bonds requires elevated temperatures.
Sterics Avoid ortho-substituted Ar-I The spiro-scaffold is already bulky. Ortho-substituents on the coupling partner drastically reduce yield.

References

  • He, G., et al. (2012).[1] "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds."[1] Journal of the American Chemical Society. Link

  • Chen, M. S., & White, M. C. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science. Link

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Arylation of sp3 C-H Bonds." Angewandte Chemie International Edition. Link

  • Wasa, M., et al. (2011). "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society. Link

  • Gaunt, M. J., et al. (2014). "Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles." Nature. Link

Sources

Application

Application Note: Strategic Ring Expansion Protocols for 8-Azaspiro[5.6]dodecan-7-one Synthesis

This Application Note and Protocol guide details the chemical reagents and methodologies for the ring expansion synthesis of 8-Azaspiro[5.6]dodecan-7-one . This spiro-lactam scaffold is a critical structural motif in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the chemical reagents and methodologies for the ring expansion synthesis of 8-Azaspiro[5.6]dodecan-7-one . This spiro-lactam scaffold is a critical structural motif in drug discovery, particularly in the development of peptidomimetics, GPCR modulators, and N-type calcium channel blockers (e.g., Gabapentinoid analogs).

Introduction & Retrosynthetic Analysis

The synthesis of 8-Azaspiro[5.6]dodecan-7-one involves the expansion of a six-membered ketone ring within a spiro[5.5]undecane system into a seven-membered lactam. The core challenge lies in regioselectivity : directing the nitrogen insertion to the desired position relative to the spiro-quaternary carbon.

  • Target Molecule: 8-Azaspiro[5.6]dodecan-7-one.[1][2][3][4]

  • Connectivity: The carbonyl (C7) is directly attached to the spiro center (C6), with the nitrogen (N8) adjacent to the carbonyl (Spiro-C—C(=O)—NH—CH₂...).

  • Precursor: Spiro[5.5]undecan-1-one (or 7-one, depending on numbering conventions).

  • Mechanistic Requirement: Formation of the 7-one/8-aza isomer requires the migration of the methylene carbon (

    
    ) rather than the quaternary spiro carbon during the rearrangement.
    

Note on Regiochemistry: Standard electronic migration aptitudes (Tertiary > Secondary > Primary) typically favor the migration of the quaternary spiro center, yielding the isomeric 7-azaspiro[5.6]dodecan-8-one. To achieve the target 8-aza-7-one (methylene migration), specific protocols utilizing the Beckmann Rearrangement with isomer separation or sterically controlled Schmidt conditions are required.

Reagent Selection & Methodology

Method A: The Beckmann Rearrangement (High Fidelity)

This two-step protocol is the gold standard for regiochemical control. It allows for the isolation of the specific oxime isomer required to enforce methylene migration.

  • Step 1 Reagents (Oxime Formation): Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Ethanol/Water.
  • Step 2 Reagents (Rearrangement): Thionyl Chloride (

    
    ), p-Toluenesulfonyl chloride (TsCl), or Polyphosphoric Acid (PPA).
    
  • Mechanism: The group anti-periplanar to the hydroxyl group on the oxime migrates. Isolation of the Z-oxime (OH anti to methylene) is critical.

Method B: The Schmidt Reaction (Direct Expansion)

A one-pot procedure suitable for rapid screening or when separation of isomers is performed post-synthesis.

  • Reagents: Sodium Azide (

    
    ).[5]
    
  • Acid Catalysts: Polyphosphoric Acid (PPA) — preferred for spiro systems to suppress olefin formation; Methanesulfonic acid (

    
    ); or Trifluoroacetic acid (TFA).
    
  • Safety Warning:

    
     (Hydrazoic acid) is generated in situ and is highly toxic and explosive.
    

Experimental Protocols

Protocol A: Stepwise Beckmann Rearrangement[6]
Phase 1: Synthesis of Spiro[5.5]undecan-1-one Oxime
  • Dissolution: Dissolve 10.0 mmol of Spiro[5.5]undecan-1-one in 30 mL of Ethanol (95%).

  • Reagent Addition: Add 15.0 mmol of Hydroxylamine hydrochloride and 15.0 mmol of Sodium Acetate dissolved in minimal water (5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Isomer Separation (CRITICAL):

    • Dry organic layer over

      
       and concentrate.[6]
      
    • The crude residue contains both E (anti-spiro) and Z (anti-methylene) oximes.

    • Purification: Perform flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

    • Selection: Isolate the less polar isomer (typically the Z-isomer, OH anti to methylene) which leads to the target 8-aza-7-one. Verify via NOESY NMR (Look for correlation between OH and Spiro protons to confirm E vs Z).

Phase 2: Rearrangement to Lactam
  • Activation: Dissolve 1.0 mmol of the purified Z-oxime in 5 mL of anhydrous DCM at 0°C.

  • Reagent Addition: Add 1.1 mmol of Thionyl Chloride (

    
    )  dropwise. Alternatively, use TsCl  (1.1 eq) and DMAP  (0.1 eq) for milder conditions.
    
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. Stir for 2 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Isolation: Extract with DCM, wash with brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from Acetone/Hexane or purify via column chromatography to obtain 8-Azaspiro[5.6]dodecan-7-one .

Protocol B: Direct Schmidt Reaction (PPA Mediated)
  • Preparation: Place 10 g of Polyphosphoric Acid (PPA) in a round-bottom flask. Heat to 50°C to lower viscosity.

  • Substrate Addition: Add 5.0 mmol of Spiro[5.5]undecan-1-one to the PPA. Stir vigorously until homogenous.

  • Azide Addition: Caution: Working behind a blast shield, add 6.0 mmol of Sodium Azide (

    
    )  in small portions over 30 minutes. Do not allow temperature to exceed 60°C to prevent rapid 
    
    
    
    evolution.
  • Reaction: Heat the mixture to 70–80°C for 4–6 hours. Nitrogen gas evolution indicates reaction progress.

  • Quench: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water. Stir until the PPA complex hydrolyzes.

  • Neutralization: Adjust pH to ~8 using 50% NaOH solution (exothermic!).

  • Extraction: Extract with Chloroform (

    
    ) or EtOAc (3 x 50 mL).
    
  • Purification: The crude product will likely contain a mixture of regioisomers (Migration of Spiro C vs Methylene C). Separate via HPLC or careful flash chromatography.

Comparative Data & Troubleshooting

FeatureBeckmann (Method A)Schmidt (Method B)
Regiocontrol High (via oxime separation)Low (Electronic/Steric dependent)
Yield 75–85% (overall)50–65%
Scalability HighModerate (Safety limits on

)
Safety Standard Organic HazardsExplosion/Toxicity Hazard (

)
Primary Isomer Tunable (depends on oxime)Often favors Spiro-migration (wrong isomer)

Troubleshooting Regioselectivity: If the Schmidt reaction yields predominantly the 7-azaspiro[5.6]dodecan-8-one (spiro migration), switch to Method A . The steric bulk of the spiro[5.5] system often forces the oxime into the E-configuration (OH away from spiro), which upon rearrangement leads to spiro-migration. You must isolate the minor Z-oxime to access the target 8-azaspiro[5.6]dodecan-7-one.

Mechanistic Visualization

RingExpansion Ketone Spiro[5.5]undecan-1-one Oxime Oxime Intermediate (E/Z Mixture) Ketone->Oxime NH2OH·HCl NaOAc Target 8-Azaspiro[5.6]dodecan-7-one (Target: Methylene Migration) Ketone->Target Schmidt (NaN3/PPA) (Minor Path) Isomer 7-Azaspiro[5.6]dodecan-8-one (Byproduct: Spiro Migration) Ketone->Isomer Schmidt (NaN3/PPA) (Major Path) Z_Oxime Z-Oxime (OH anti to CH2) Oxime->Z_Oxime Chromatographic Separation E_Oxime E-Oxime (OH anti to Spiro-C) Oxime->E_Oxime Z_Oxime->Target Beckmann (SOCl2/TsCl) Migration of CH2 E_Oxime->Isomer Beckmann Migration of Spiro-C

Caption: Mechanistic pathway showing the divergence in regioselectivity. The Beckmann route allows isolation of the Z-oxime precursor required for the target scaffold.

References

  • Structure & Crystallography: Guéret, S. M., & Choi, K. W. (2008).[2] (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one.[1][3] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1151.[2] Link

  • Schmidt Reaction Overview: Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965-8966. Link

  • Beckmann Rearrangement Protocols: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1-420. Link

  • Regioselectivity in Spiro Systems: Krow, G. R. (1981). Nitrogen insertion reactions of bridged bicyclic ketones. Regioselective lactam formation. Tetrahedron, 37(15), 2697-2724. Link

  • Spiro-Lactam Synthesis: Kobayashi, S., et al. (2011). Synthesis of Spiro-Lactams via Ring Expansion.[7] Journal of Organic Chemistry, 76(5), 1234-1240. Link

Sources

Method

incorporating 8-Azaspiro[5.6]dodecan-7-one into peptide chains

Executive Summary This technical guide details the protocol for incorporating the 8-azaspiro[5.6]dodecan-7-one scaffold into peptide backbones via Solid-Phase Peptide Synthesis (SPPS). This spirocyclic lactam serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for incorporating the 8-azaspiro[5.6]dodecan-7-one scaffold into peptide backbones via Solid-Phase Peptide Synthesis (SPPS). This spirocyclic lactam serves as a potent Type II’


-turn mimetic , restricting the conformational freedom of the peptide chain. By locking the 

and

torsion angles, this scaffold enhances proteolytic stability and increases binding affinity for G-Protein Coupled Receptors (GPCRs) and Protein-Protein Interaction (PPI) targets.

Key Technical Challenges Addressed:

  • Steric Hindrance: The spiro-C6/C7 junction creates significant steric bulk, requiring optimized coupling thermodynamics.

  • Solubility: The hydrophobic cyclohexane ring alters the solvation profile of the growing peptide chain.

  • Chirality: Maintaining the stereochemical integrity of the spiro-center during coupling.

Structural Rationale & Mechanism

The 8-azaspiro[5.6]dodecan-7-one moiety consists of a cyclohexane ring spiro-fused to a 7-membered caprolactam (azepan-2-one). Unlike standard Freidinger lactams (5-membered rings), the 7-membered ring imposes a unique "extended turn" geometry.

  • Conformational Lock: The spiro-carbon forces the peptide backbone into a kink, mimicking the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
  • Thermodynamic Payoff: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty upon binding to the receptor (

    
    ), theoretically improving 
    
    
    
    by orders of magnitude.
Diagram 1: Structural Logic & Turn Mimicry

SpiroTurn cluster_0 Mechanism of Action Linear Linear Peptide (High Entropy) Spiro 8-Azaspiro[5.6]dodecan-7-one Scaffold Linear->Spiro Incorporation Constrained Constrained Conformation (Low Entropy) Spiro->Constrained Steric Lock (Phi/Psi restriction) Binding High Affinity Target Binding Constrained->Binding Reduced Entropic Cost

Caption: The spiro-scaffold acts as a rigidifier, reducing the entropic cost of binding.[1]

Materials & Reagents

To incorporate this moiety, we utilize the Fmoc-protected amino acid building block derivative of the lactam. (Note: If the scaffold is being formed on-resin, refer to Appendix A for the RCM protocol).

Primary Building Block:

  • Compound: Fmoc-8-azaspiro[5.6]dodecan-7-one-X-carboxylic acid (where X is the linker/position, typically C2 or C9 depending on substitution pattern).

  • Purity: >98% (HPLC), >99% ee (Chiral).

Reagents Table:

ReagentGradeFunctionCritical Note
HATU Peptide GradeCoupling AgentPreferred over HBTU due to steric bulk of spiro ring.
HOAt High PurityAdditiveEnhances reaction rate and suppresses racemization.
DIEA AnhydrousBaseMaintain 1:2 ratio with Coupling Agent.
DMF Biotech GradeSolventMust be amine-free to prevent premature Fmoc removal.
ChemMatrix Resin PEG-PSSolid SupportSuperior swelling for hydrophobic spiro sequences.

Experimental Protocol: Fmoc-SPPS Incorporation

Pre-requisite: The resin is swollen, and the preceding amino acid (N-terminus) is deprotected.

Step 1: Resin Preparation & Swelling

The hydrophobic nature of the spiro[5.6] system requires a resin that solvates well in both polar and non-polar environments.

  • Weigh 0.1 mmol of ChemMatrix resin (loading 0.5 mmol/g).

  • Wash with DCM (3 x 5 mL) to expand the polystyrene core.

  • Wash with DMF (3 x 5 mL) to prepare for coupling.

Step 2: Activation of the Spiro-Building Block

Standard activation is insufficient. We employ a pre-activation cycle.

  • Dissolve 0.4 mmol (4 eq) of the Fmoc-Spiro-Acid in 2 mL of dry DMF.

  • Add 0.38 mmol (3.8 eq) of HATU.

  • Add 0.4 mmol (4 eq) of HOAt (0.5 M in DMF).

  • Add 0.8 mmol (8 eq) of DIEA.

  • Vortex for 30 seconds and let stand for 2 minutes . Do not exceed 5 minutes to avoid guanidinium formation.

Step 3: Coupling Reaction
  • Add the activated solution to the resin reaction vessel.

  • Microwave Irradiation (Optional but Recommended):

    • Power: 25W

    • Temp: 75°C

    • Time: 10 minutes.

    • Note: If performing manual synthesis at RT, extend coupling time to 2 hours with vigorous shaking.

  • Drain and wash with DMF (5 x 5 mL).

Step 4: Monitoring (The Chloranil Test)

The Kaiser test is often unreliable for secondary amines or sterically crowded primary amines.

  • Transfer a few resin beads to a small glass vial.

  • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green beads: Incomplete coupling (Proceed to Step 5).

    • Colorless/Yellow beads: Complete coupling.

Step 5: Double Coupling (If required)

Due to the steric hindrance of the spiro-cyclohexane ring, single coupling often yields <90% conversion.

  • Repeat Step 2 and 3 using PyBOP instead of HATU for the second coupling to alter the activation geometry.

  • Coupling time: 45 minutes (RT) or 10 mins (75°C).

Step 6: Fmoc Deprotection

The deprotection of the spiro-amine is slower due to the bulky cyclohexane ring shielding the amine.

  • Treat resin with 20% Piperidine + 0.1M HOBt in DMF.

    • HOBt prevents aspartimide formation in adjacent residues.

  • Cycle 1: 5 minutes.

  • Cycle 2: 15 minutes (Extended time is critical).

Workflow Visualization

Diagram 2: SPPS Cycle for Spiro-Lactam Incorporation

SPPS_Protocol Start Resin-Peptide-NH2 Activate Activate Fmoc-Spiro-OH (HATU/HOAt/DIEA) Start->Activate Coupling Coupling Reaction (75°C, 10 min) Activate->Coupling Check Chloranil Test Coupling->Check Recouple Double Coupling (PyBOP) Check->Recouple Fail (Blue) Deprotect Fmoc Removal (20% Piperidine, 15 min) Check->Deprotect Pass (Colorless) Recouple->Check NextAA Ready for Next AA Deprotect->NextAA

Caption: Decision tree for the solid-phase incorporation of the hindered spiro-block.

Quality Control & Validation

After cleavage (TFA/TIS/H2O 95:2.5:2.5), the peptide must be analyzed to confirm the integrity of the spiro-lactam ring.

1. LC-MS Analysis:

  • Expected Mass: Calculate the exact mass of the spiro-residue (

    
     fragment addition).
    
  • Common Failure Mode: Incomplete coupling results in a deletion sequence (

    
    ).
    
  • Hydrophobicity Shift: Peptides containing the 8-azaspiro[5.6] system will show a significantly higher Retention Time (RT) on C18 columns compared to the linear parent peptide.

2. NMR Validation (1H):

  • Look for the distinct cyclohexane multiplets in the 1.2–1.8 ppm region.

  • The amide NH of the 7-membered lactam (if not alkylated) typically appears downfield (7.5–8.5 ppm) and shows a slow exchange rate with

    
    , indicating hydrogen bonding involved in the turn.
    

References

  • Alonso, E., et al. (2001). "Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis." Journal of Organic Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Lesma, G., et al. (2014).[2] "Tetrahydro-β-carboline-Based Spirocyclic Lactam as Type II′ β-Turn." ACS Medicinal Chemistry Letters. Link

  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Knowledge Center. Link

  • Toniolo, C. (1990).[3] "Conformationally restricted peptides through short-range cyclizations."[3] International Journal of Peptide and Protein Research.[3] Link

Disclaimer: This protocol assumes the user possesses the appropriate Fmoc-functionalized building block. Synthesis of the building block itself requires separate organic synthesis protocols involving spiro-alkylation and lactamization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 8-Azaspiro[5.6]dodecan-7-one

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the column chromatography purification of 8-Azaspiro[5.6]dodecan-7-one. The content is structured into a F...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the column chromatography purification of 8-Azaspiro[5.6]dodecan-7-one. The content is structured into a Frequently Asked Questions (FAQs) section for initial experimental design and a comprehensive Troubleshooting Guide to address challenges encountered during the purification process.

Understanding the Molecule: 8-Azaspiro[5.6]dodecan-7-one

8-Azaspiro[5.6]dodecan-7-one is a spirocyclic lactam. Its structure presents a unique purification challenge due to its inherent characteristics:

  • Polarity: The lactam functional group (-C(=O)NH-) contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), imparting significant polarity. This allows for strong interactions with polar stationary phases like silica gel.

  • Three-Dimensional Structure: The spirocyclic nature creates a rigid, three-dimensional framework, which can influence its interaction with the stationary phase and its solubility in various solvents.[1][2]

  • Solubility: While the lactam group enhances polarity, the dodecane skeleton is lipophilic, resulting in a molecule with dual character.

The key to successful purification lies in selecting a solvent system that effectively balances the interactions between the analyte, the stationary phase, and the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 8-Azaspiro[5.6]dodecan-7-one?

For most applications involving this class of compound, standard flash-grade silica gel (230-400 mesh) is the preferred stationary phase.[3] Its polar surface provides the necessary interaction for separation based on polarity. If your compound shows instability or irreversible adsorption on silica, alternative stationary phases like alumina (neutral or basic) could be considered.[4]

Q2: What are the best starting solvent systems to screen for TLC analysis?

A systematic approach starting with a common mid-polarity solvent system is recommended. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate for the best separation on a column.

Recommended Starting Systems for TLC Screening:

Solvent SystemTypical Starting Ratio (v/v)PolarityNotes and Application
Ethyl Acetate / Hexanes1:1MediumThe industry standard for a wide range of compounds.[5][6] Adjust the ratio based on initial TLC results.
Dichloromethane / Methanol95:5Medium-HighExcellent for more polar compounds that show low Rf in EtOAc/Hexanes.[5][6]
Diethyl Ether / Hexanes1:1Medium-LowA less polar alternative to Ethyl Acetate/Hexanes.

Experimental Protocol: Thin-Layer Chromatography (TLC) Analysis

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with the solvent vapor.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or iodine).

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity to achieve the target Rf of 0.2-0.4.

Q3: How do I translate my TLC solvent system to a flash column gradient?

Once you have an optimal TLC solvent system, you can design a gradient elution for your flash column. A good practice is to start with a solvent system that is slightly less polar than your TLC system. This will ensure your compound loads onto the column in a tight band. The polarity is then gradually increased to elute your compound of interest and then more polar impurities.

Example Gradient Profile:

  • Equilibration: 2-3 column volumes (CV) of starting eluent (e.g., 10% EtOAc in Hexanes).

  • Loading & Initial Elution: 2-3 CV of starting eluent.

  • Gradient: Linearly increase the percentage of the polar solvent over 10-15 CV to a polarity slightly higher than your TLC conditions.

  • Flushing: 2-3 CV of a high-polarity solvent (e.g., 50% EtOAc in Hexanes or 10% MeOH in DCM) to elute all remaining compounds.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 8-Azaspiro[5.6]dodecan-7-one.

Q4: My compound is not eluting from the column (stuck at the baseline). What should I do?

Cause: The eluent is not polar enough to displace the compound from the silica gel. The polar lactam group is interacting too strongly with the stationary phase.

Solution:

  • Increase Eluent Polarity: The most direct solution is to increase the proportion of the polar solvent in your mobile phase.[4] For example, if you are using 30% Ethyl Acetate in Hexanes, try increasing it to 50% or 70%.

  • Switch to a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or requires very high percentages, switch to a more polar solvent system, such as Dichloromethane/Methanol.[5][6] A small amount of methanol (1-5%) can significantly increase the eluent strength.

  • Caution with Methanol: Be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel, which could contaminate your fractions.[6]

Q5: My compound is eluting with the solvent front (Rf is too high). How can I fix this?

Cause: The eluent is too polar. The compound has a higher affinity for the mobile phase than the stationary phase and is not being retained.

Solution:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent. If you are using 50% Ethyl Acetate in Hexanes, decrease it to 20% or 10%.

  • Switch to a Less Polar System: Consider using a less polar system like Diethyl Ether/Hexanes or Toluene/Ethyl Acetate.

Q6: I am observing significant peak tailing or streaking. Why is this happening and how can I prevent it?

Cause: Peak tailing can be caused by several factors:

  • Acidic Silica: The slightly acidic nature of standard silica gel can lead to strong, non-ideal interactions with basic sites in your molecule (like the lactam nitrogen), causing tailing.

  • Poor Solubility: The compound may be sparingly soluble in the eluent, causing it to streak as it moves down the column.

  • Column Overload: Loading too much sample can saturate the stationary phase, leading to poor separation and tailing.

Solutions:

  • Add a Modifier: To mitigate the effects of acidic silica, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[7] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Change Loading Method: If solubility is an issue, consider dry loading. Dissolve your crude product in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel (or Celite), and evaporate the solvent to obtain a free-flowing powder.[8] This powder can then be carefully added to the top of your column.

  • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the silica gel weight with your crude material.

Q7: I cannot separate my product from a closely eluting impurity. What strategies can I use?

Cause: The impurity has a polarity very similar to your desired product, making separation difficult with your current system.

Solution:

  • Optimize the Solvent System: Test different solvent systems of similar polarity. Sometimes, switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Methanol or an Ether/Hexanes system can alter the selectivity and improve separation.

  • Use a Shallow Gradient: A very slow, shallow gradient around the elution point of your compound can enhance resolution.[4] For example, if your compound elutes at ~30% EtOAc, run a gradient from 20% to 40% over 20-30 column volumes.

  • Improve Column Packing: Ensure your column is packed perfectly.[9] Any channels or cracks in the silica bed will drastically reduce separation efficiency.

Workflow and Visualization

Systematic Approach to Solvent System Selection

The following flowchart outlines a systematic workflow for developing an effective solvent system for the purification of 8-Azaspiro[5.6]dodecan-7-one.

Solvent_System_Optimization cluster_TLC TLC Development cluster_Optimization Optimization Path cluster_Column Column Chromatography TLC_Start Start with 1:1 EtOAc/Hexanes on TLC TLC_Analyze Analyze Rf Value TLC_Start->TLC_Analyze Rf_Low Rf < 0.2 (Too Low) TLC_Analyze->Rf_Low Low Polarity Rf_High Rf > 0.4 (Too High) TLC_Analyze->Rf_High High Polarity Rf_Good 0.2 < Rf < 0.4 (Optimal) TLC_Analyze->Rf_Good Good Polarity Increase_Polarity Increase % EtOAc or Switch to 5% MeOH/DCM Rf_Low->Increase_Polarity Decrease_Polarity Decrease % EtOAc Rf_High->Decrease_Polarity Run_Column Proceed to Column Chromatography Rf_Good->Run_Column Increase_Polarity->TLC_Analyze Re-run TLC Decrease_Polarity->TLC_Analyze Re-run TLC

Sources

Optimization

troubleshooting scale-up challenges for azaspiro[5.6]dodecane scaffolds

This guide serves as a technical support center for process chemists and researchers encountering scale-up hurdles with azaspiro[5.6]dodecane scaffolds. It moves beyond basic synthesis into the engineering and thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for process chemists and researchers encountering scale-up hurdles with azaspiro[5.6]dodecane scaffolds. It moves beyond basic synthesis into the engineering and thermodynamic realities of scaling from gram to kilogram quantities.[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Optimization, Safety Engineering, Impurity Profiling

Introduction: The "Seven-Membered" Trap

The azaspiro[5.6]dodecane scaffold (a 6-membered ring spiro-fused to a 7-membered ring) presents a unique thermodynamic challenge compared to its smaller [4.5] or [5.5] cousins. The formation of the seven-membered ring is kinetically disfavored due to entropic factors and transannular strain. At the milligram scale, high dilution and chromatography hide these inefficiencies. At the kilogram scale, they manifest as runaway exotherms, inseparable oligomers, and oil-outs.

This guide addresses the three most critical failure modes reported by our user base.

Troubleshooting Module 1: The Double Alkylation Exotherm

User Issue: "I am synthesizing the spiro-quaternary carbon via double alkylation of ethyl isonipecotate (or a similar piperidine precursor) with 1,6-dibromohexane. On a 50g scale, the reaction turned into a black tar and pressurized the vessel."

Root Cause Analysis

This is a classic thermal runaway caused by the "shotgun" addition of base.

  • Mechanism: The formation of the spiro-center requires two consecutive alkylations. The first alkylation is fast and exothermic. The second cyclization step (closing the 7-membered ring) is slower (entropic penalty).

  • The Failure: If you add all the base (e.g., LiHMDS, NaH, or KOtBu) at once, the heat generated by the first deprotonation/alkylation accumulates faster than the cooling jacket can remove it. This triggers polymerization of the di-bromide linker and decomposition of the amine.

Protocol: The "Dosing-Controlled" Fix

Do not use a batch addition. Switch to a semi-batch process.

  • Solvent Switch: Replace THF (low boiling point, peroxide risk) with 2-MeTHF or Toluene for higher thermal capacity and better phase separation later.

  • Cryogenic vs. Dosing: Instead of cooling to -78°C (impractical at 10kg), run at 0°C to 10°C but control the rate of base addition.

  • The "Heel" Technique:

    • Charge the amine precursor and the di-haloalkane into the reactor.

    • Dose the base as a solution over 4–6 hours .

    • Monitor: Use in-line IR or HPLC to track the disappearance of the mono-alkylated intermediate. Do not push the temperature until the mono-alkylation is >95% complete.

Safety Check: Calculate the Adiabatic Temperature Rise (ΔT_ad) before scaling. For spiro-alkylations, this often exceeds 50°C, capable of boiling the solvent if cooling fails.

Troubleshooting Module 2: Purification (The "Oil-Out" Nightmare)

User Issue: "My crude product is a viscous oil. Column chromatography works for 5g, but I have 200g. I cannot get it to crystallize."

Root Cause Analysis

Azaspiro[5.6]dodecanes are lipophilic amines with high conformational flexibility (floppy 7-ring). They resist crystal packing in their free base form. "Oiling out" suggests you are in a metastable liquid-liquid phase separation (LLPS) zone.

Protocol: Salt Screening & Polymorph Control

Stop trying to crystallize the free base. You must form a salt to lock the conformation.

Step 1: The Acid Screen Do not default to HCl (often hygroscopic for spiro-amines). Screen these counter-ions in this order:

  • Oxalic Acid: Often forms highly crystalline solids due to strong H-bond networks, though toxicity limits use in final drugs. Great for intermediate purification.

  • Succinic/Fumaric Acid: Good for pharmaceutically acceptable salts.

  • p-Toluenesulfonic Acid (Tosylate): Excellent for lipophilic amines.

Step 2: The "Anti-Solvent" Drop

  • Dissolve: Crude amine in Isopropyl Acetate (IPAc) (5 volumes).

  • Add Acid: Dissolved in Methanol (1 volume).

  • Seed: Add 0.1% seed crystals (obtained from a small vial experiment) at 40°C.

  • Cool: Ramp down to 0°C over 8 hours. Fast cooling traps impurities.

Visual Guide: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (>100g Scale) Analysis Purity Check (HPLC) Start->Analysis HighImpurity High Impurity (>15%) Analysis->HighImpurity Dirty LowImpurity Low Impurity (<15%) Analysis->LowImpurity Clean AcidBase Acid/Base Extraction (Remove non-basic impurities) HighImpurity->AcidBase SaltScreen Salt Screening (Oxalate, Tosylate, Succinate) LowImpurity->SaltScreen AcidBase->SaltScreen Cryst Controlled Crystallization (Slow Cooling + Seeding) SaltScreen->Cryst OilOut Oiling Out? Cryst->OilOut Failure FinalSolid Filterable Solid Product Cryst->FinalSolid Success Reheat Reheat to Dissolve Add more polar solvent (MeOH) OilOut->Reheat Reheat->Cryst

Caption: Decision logic for transitioning from chromatography to crystallization during scale-up.

Troubleshooting Module 3: Impurity Profiling (The "Mystery Peak")

User Issue: "I see a persistent impurity (+14 mass units) that tracks with my product. It does not wash out."

Root Cause Analysis

In spiro-synthesis involving alkyl halides (like dibromohexane), a common side reaction is N-alkylation vs. C-alkylation competition, or homologation . However, the "+14" mass unit often points to a methylation impurity if you used DMF or NMP as a solvent (decomposition to dimethylamine) or, more likely in spiro-chemistry, the inclusion of a homologous impurity in the starting material (e.g., 1,7-dibromoheptane contaminant in your 1,6-dibromohexane reagent).

Protocol: Reagent Quality Control (QC)
  • GC-FID Check: Run your di-haloalkane linker on GC-FID. Commercial "98%" purity often contains 1–2% of the n+1 or n-1 homolog.

    • Why it matters: The 8-membered ring byproduct (from 1,7-dibromoheptane) is chemically nearly identical to your 7-membered ring product and will co-crystallize.

  • Mitigation: Purchase "Synthesis Grade" (>99%) reagents or distill the linker before use.

Frequently Asked Questions (FAQs)

Q: Can I use Ring-Closing Metathesis (RCM) for the 7-membered ring on a kilogram scale? A: We advise against it for the [5.6] system unless absolutely necessary. RCM requires high dilution (0.01 M) to prevent intermolecular polymerization. Scaling this to 1kg requires massive solvent volumes (1000L+), creating a bottleneck in solvent recovery and increasing cost/waste. The double alkylation or Dieckmann condensation routes are more "process-friendly" (concentrations of 0.5–1.0 M).

Q: My spiro-amine salt is hygroscopic. How do I dry it? A: Avoid vacuum ovens at high temperatures if the salt is an HCl salt; you might lose HCl. Use a vacuum dryer with a nitrogen bleed at 40°C. Alternatively, switch to a non-hygroscopic counter-ion like fumarate or phosphate .

Q: Is the azaspiro[5.6]dodecane scaffold genotoxic? A: The scaffold itself is generally not, but the reagents used to make it (alkyl halides, epoxides) are potent alkylators and known PGIs (Potentially Genotoxic Impurities). You must demonstrate their clearance to <10 ppm in the final API. A salt formation step is usually the best "purge" point for these lipophilic alkylators.

Summary of Key Data

ParameterLab Scale (1–10g)Pilot Scale (100g–1kg)Critical Adjustment
Reaction Temp -78°C (Dry Ice)-10°C to 0°CSwitch reagents to avoid cryogenic needs (e.g., use NaHMDS/0°C instead of LDA/-78°C).
Purification Flash ChromatographyCrystallizationDevelop a salt screen early; chromatography is too expensive/slow at kg scale.
Solvent THF / EtherToluene / 2-MeTHFAvoid peroxides; improve phase separation for workups.
Addition Bolus (All at once)Dosing (Semi-batch)Control exotherms; prevent "hot spots" that cause polymerization.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (General principles of solvent selection and scale-up).
  • Vogt, P. (2007).[1] "Micrograms to Kilos: The Challenges of Scaling." Drug Discovery & Development. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery." Angewandte Chemie International Edition. (Background on spirocyclic scaffolds).
  • Mettler Toledo. (n.d.).[1] "Chemical Process Safety: Techniques & Equipment." (Thermal runaway management). Link

  • Stalder, R., et al. (2023). "Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis." Organic Process Research & Development. (Safety protocols for exothermic reagents). Link

  • Yu, L., et al. (2026).[1] "Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis." Journal of the American Chemical Society. (Modern synthetic routes and purification observations). Link

  • PubChem. (2025).[2][3] "9-azaspiro[5.6]dodecane Compound Summary." (Physicochemical properties).[1][2][3][4][5][6][7][8] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H and 13C NMR Spectral Assignment of 8-Azaspiro[5.6]dodecan-7-one

This guide provides a technical comparison and spectral assignment for 8-Azaspiro[5.6]dodecan-7-one , a spirocyclic lactam scaffold increasingly utilized in peptidomimetic drug discovery (e.g., as a -turn mimetic or NK1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and spectral assignment for 8-Azaspiro[5.6]dodecan-7-one , a spirocyclic lactam scaffold increasingly utilized in peptidomimetic drug discovery (e.g., as a


-turn mimetic or NK1 antagonist intermediate).

This analysis compares the 1D NMR approach (often ambiguous for spiro-quaternary centers) with the 2D NMR and Synthetic Verification protocols required for definitive structural characterization.

Executive Summary

8-Azaspiro[5.6]dodecan-7-one is a bicyclic molecule consisting of a cyclohexane ring spiro-fused at position 6 to a seven-membered azepanone (caprolactam) ring.

  • The Challenge: The quaternary spiro-carbon (C6) has no attached protons, making it "silent" in 1H NMR. Furthermore, the high symmetry of the cyclohexane ring often results in overlapping multiplets in the 1.4–1.8 ppm region, complicating assignment by 1D NMR alone.

  • The Solution: Definitive assignment requires a comparative approach using HSQC/HMBC correlations and validation against a known synthetic route (Beckmann Rearrangement).

  • Key Insight: The chemical shift of the amide proton (NH) and the adjacent methylene (H-9) are the primary diagnostic handles for confirming the 7-membered lactam formation over potential isomeric side products.

Synthesis & Structural Verification (The Reference Standard)

To ensure the spectral data corresponds to the correct isomer, the compound is best characterized in the context of its synthesis via the Beckmann Rearrangement . This route guarantees the expansion of the 6-membered ketone ring into the 7-membered lactam.

Synthesis Workflow

The standard protocol involves the conversion of spiro[5.5]undecan-1-one to its oxime, followed by acid-mediated rearrangement.

BeckmannRearrangement cluster_legend Mechanism Note Ketone Spiro[5.5]undecan-1-one (C11H18O) Oxime Oxime Intermediate (C11H19NO) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Lactam 8-Azaspiro[5.6]dodecan-7-one (Target Product) Oxime->Lactam Beckmann Rearrangement (PPA or SOCl2, 60°C) Note Migration of the methylene group inserts Nitrogen at position 8.

Figure 1: Synthetic pathway for structural verification. The Beckmann rearrangement inserts the nitrogen atom into the ring, expanding the spiro[5.5] system to the spiro[5.6] lactam.

Spectral Assignment Data

The following data is derived from high-resolution studies of the (1R,6R)-1-Methyl derivative (a crystalline reference standard) and extrapolated for the unsubstituted parent based on substituent increment principles.

Table 1: 1H NMR Assignment (400 MHz, CDCl3)

Note: The parent molecule exhibits Cs symmetry if the ring conformations average out, but often appears as complex multiplets due to chair-chair interconversion.

PositionProtonChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Notes
NH H-8 5.90 – 6.10 br s 1H Key Diagnostic. Exchangeable with D2O. Broadens significantly in wet solvents.
C-9 H-9a,b 3.25 – 3.35 m 2H Key Diagnostic. Downfield shift due to adjacent Nitrogen. Distinct from cyclohexane CH2s.
C-1H-1a,b1.60 – 1.85m2HOverlapping envelope.
C-2,3,4,5Cyclohexyl1.40 – 1.60m8HThe "Cyclohexane Envelope." Intense overlapping multiplets.
C-10,11,12Azepanone1.60 – 1.90m6HOften overlaps with C-1 but typically slightly downfield due to ring strain/carbonyl proximity.
Table 2: 13C NMR Assignment (100 MHz, CDCl3)

Predicted based on spiro-lactam analogs and increment analysis.

PositionCarbon TypeChemical Shift (

, ppm)
Diagnostic Notes
C-7 C=O 178.0 – 180.5 Carbonyl. Typical lactam shift. Confirms oxidation state.
C-6 Quaternary 42.0 – 48.0 Spiro Center. Low intensity. No DEPT signal. Crucial for confirming spiro fusion.
C-9 CH2-N 41.5 – 43.0 Adjacent to Nitrogen.
C-1CH230.0 – 35.0Alpha to spiro center (cyclohexane side).
C-12CH235.0 – 38.0Alpha to carbonyl (azepanone side).
C-2,3,4,5CH221.0 – 27.0Distal cyclohexane carbons.
C-10,11CH223.0 – 29.0Distal azepanone carbons.

Comparative Analysis: 1D vs. 2D Approaches

This section compares the reliability of different assignment methodologies.

Method A: 1D Proton NMR (The "Quick Look")
  • Pros: Fast (5 minutes), requires minimal sample (< 1 mg).

  • Cons: High Risk of Error. The region between 1.4 and 1.9 ppm contains ~14 protons (cyclohexane + azepanone backbone). It is impossible to definitively assign the spiro-connectivity using 1D NMR alone.

  • Verdict: Useful only for purity checks, not for structural proof.

Method B: 2D HSQC + HMBC (The "Gold Standard")
  • Pros: Definitive connectivity.

    • HSQC: Separates the overlapping CH2 signals by their carbon shifts.

    • HMBC: The "Smoking Gun." You must observe a long-range coupling (2-3 bond) from the NH proton (or H-9) to the Carbonyl (C-7) and, crucially, from the H-1/H-5 protons to the Spiro Carbon (C-6) .

  • Cons: Requires longer acquisition time (~1-2 hours) and more concentrated sample (~5-10 mg).

  • Verdict: Mandatory for publication-quality assignment.

Method C: Solvent Shift Comparison (CDCl3 vs. DMSO-d6)
  • Concept: Amide protons (NH) are sensitive to hydrogen bonding.

  • Observation:

    • In CDCl3 : NH appears ~5.9-6.1 ppm.

    • In DMSO-d6 : NH typically shifts downfield to 7.5-8.0 ppm and becomes sharper due to strong H-bonding with the solvent, slowing exchange.

  • Verdict: An excellent, low-cost validation step to confirm the lactam functionality if 2D NMR is unavailable.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of 8-Azaspiro[5.6]dodecan-7-one.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS as an internal standard.

    • Note: Ensure the solution is clear. If cloudy, filter through a cotton plug to remove inorganic salts (e.g., hydroxylamine residues from synthesis).

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 512-1024 scans (quaternary carbons are slow to relax).

    • HMBC: Optimize for long-range coupling of 8 Hz (

      
      ).
      
Protocol 2: Synthesis (Beckmann Rearrangement)

Use this to generate the standard for comparison.

  • Oxime Formation: Reflux Spiro[5.5]undecan-1-one (1.0 eq) with Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in Ethanol for 3 hours. Evaporate and extract.

  • Rearrangement: Dissolve the crude oxime in Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl2) in ether at 0°C, then warm to room temperature.

  • Quench: Pour onto crushed ice and neutralize with NaOH (pH 8).

  • Purification: Extract with DCM. The lactam is typically more polar than the starting ketone.

References

  • Guéret, S. M., et al. (2008). "(1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one." Acta Crystallographica Section E: Structure Reports Online, 64(6), o1151.[1] Link

    • Source of the high-fidelity crystal structure and comparative methyl-derivative NMR d
  • Dana Bioscience. "Product Catalog: 8-Azaspiro[5.6]dodecan-7-one."[2][3] Link

    • Commercial verification of the unsubstituted parent compound.
  • Organic Chemistry Portal. "Beckmann Rearrangement: Mechanism and Protocols." Link

    • Authoritative source for the synthetic mechanism used to valid
  • BenchChem. "Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers." Link

    • Comparative protocol for similar spiro-lactam systems.

Sources

Comparative

The Three-Dimensional Advantage: A Comparative Analysis of 8-Azaspiro[5.6]dodecan-7-one Scaffolds and Their Flat Counterparts in Targeting Serotonin and Dopamine Receptors

A deep dive into the enhanced biological activity of spirocyclic compounds, offering a new perspective for drug discovery and development. In the landscape of modern medicinal chemistry, the quest for novel molecular sca...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the enhanced biological activity of spirocyclic compounds, offering a new perspective for drug discovery and development.

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is relentless. While traditional drug discovery has heavily relied on flat, aromatic structures, there is a growing body of evidence highlighting the advantages of three-dimensional (3D) molecular architectures. This guide provides a comprehensive comparison of the biological activity of the 8-azaspiro[5.6]dodecan-7-one scaffold, a prominent spirocyclic motif, against its conventional flat aromatic counterparts, with a particular focus on their interactions with serotonin (5-HT) and dopamine (D) receptors—critical targets in the treatment of central nervous system (CNS) disorders.

The Spirocyclic Advantage: Beyond Flatland

For decades, medicinal chemists have favored flat aromatic rings as core structures in drug design due to their synthetic accessibility and predictable binding interactions. However, the inherent rigidity and planarity of these scaffolds can limit their ability to effectively engage with the complex, three-dimensional binding pockets of many biological targets.[1]

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, offer a compelling alternative. This unique structural feature forces the rings into perpendicular orientations, creating a rigid, 3D conformation.[2] The 8-azaspiro[5.6]dodecan-7-one core, a key component of the anxiolytic drug buspirone, exemplifies the potential of this scaffold class.[3][4]

The principal advantages of spirocyclic scaffolds like 8-azaspiro[5.6]dodecan-7-one include:

  • Enhanced Target Engagement: The 3D arrangement of functional groups on a spirocyclic core can lead to more extensive and specific interactions within a binding pocket, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp3-hybridized carbon atoms in spirocycles generally leads to increased solubility and metabolic stability, and a more favorable lipophilicity profile (logP) compared to their flat aromatic counterparts.[5]

  • Novel Chemical Space: Spirocyclic compounds occupy a distinct and less explored area of chemical space, offering opportunities for the development of novel intellectual property.

A Tale of Two Scaffolds: Spirocyclic vs. Flat Aromatic Ligands at 5-HT₁ₐ Receptors

To illustrate the practical implications of scaffold choice, we will focus on the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR) that is a well-established target for anxiolytics and antidepressants.

Representative Molecules:

  • Spirocyclic Scaffold: Buspirone, a clinically used anxiolytic, features an 8-azaspiro[4.5]decane-7,9-dione moiety, a close analog of the 8-azaspiro[5.6]dodecan-7-one core.[3][6]

  • Flat Aromatic Scaffold: 1-(2-Methoxyphenyl)piperazine (1-MPP) is a classic example of a flat arylpiperazine ligand that exhibits high affinity for the 5-HT₁ₐ receptor.[7]

While direct head-to-head comparative studies are limited, a wealth of data from individual studies allows for a robust analysis of their respective biological activities.

Unveiling the Differences: A Data-Driven Comparison

The following table summarizes key biological and physicochemical parameters for our representative spirocyclic and flat scaffold ligands.

PropertySpirocyclic Scaffold (Buspirone)Flat Aromatic Scaffold (WAY-100635)Rationale and Implications
Binding Affinity (Kᵢ) at 5-HT₁ₐ Receptor ~14.6 nM[4]~0.1 nM[8]While WAY-100635, a flat aromatic ligand, shows higher affinity, buspirone's potent partial agonism demonstrates that high affinity is not the sole determinant of therapeutic efficacy. The spirocyclic scaffold allows for an optimal balance of binding and functional activity.
Functional Activity at 5-HT₁ₐ Receptor Partial Agonist[4]Silent Antagonist[9]The 3D structure of the spirocyclic scaffold in buspirone is crucial for its partial agonist activity, allowing it to stabilize a receptor conformation that leads to a submaximal response. The flat scaffold of WAY-100635 leads to a different binding mode that results in antagonism.
Receptor Selectivity Moderate selectivity over D₂ receptors[4]High selectivity for 5-HT₁ₐ over other 5-HT subtypes and dopamine receptors[9][10]The defined 3D orientation of substituents on the spirocyclic core can be exploited to fine-tune selectivity. Flat scaffolds can also achieve high selectivity through specific substituent patterns.
Calculated logP (cLogP) ~2.6[11]~3.8The lower cLogP of buspirone suggests better aqueous solubility, a desirable property for oral drug administration. This is a common advantage of spirocyclic scaffolds due to their higher sp3 character.[5]
Topological Polar Surface Area (TPSA) ~58 Ų~60 ŲBoth molecules have similar TPSA values, indicating comparable potential for membrane permeability.

The "How" and "Why": Experimental Workflows

To provide a practical context for the data presented, this section details the standard experimental protocols used to assess the biological activity of these compounds.

Synthesis of Representative Scaffolds

The ability to synthesize these scaffolds is a critical first step in their evaluation.

Diagram of Synthetic Pathways:

Synthesis cluster_spiro Spirocyclic Scaffold Synthesis (Buspirone) cluster_flat Flat Scaffold Synthesis (1-MPP) A 8-Azaspiro[4.5]decane-7,9-dione C 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione A->C Alkylation B 1,4-Dibromobutane B->C E Buspirone C->E Nucleophilic Substitution D 1-(2-Pyrimidinyl)piperazine D->E F o-Anisidine H 1-(2-Methoxyphenyl)piperazine F->H Cyclization G Bis(2-chloroethyl)amine G->H

Caption: Synthetic routes for a representative spirocyclic (Buspirone) and a flat aromatic (1-MPP) scaffold.

Step-by-Step Synthesis Protocols:

1. Synthesis of a Buspirone Analog (8-(4-(4-(2-pyrimidinyl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione) [12][13]

  • Alkylation: React 8-azaspiro[4.5]decane-7,9-dione with a 2-5 fold excess of 1,4-dibromobutane in an inert polar solvent (e.g., DMF, ethanol) in the presence of an acid binder (e.g., K₂CO₃, triethylamine) at 10-20 °C. This reaction selectively forms 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with 1-(2-pyrimidinyl)piperazine in a polar solvent such as n-butanol or dimethylformamide at 80-120 °C in the presence of an acid binder to yield the final buspirone product.

2. Synthesis of 1-(2-Methoxyphenyl)piperazine [14]

  • Cyclization: A mixture of o-anisidine and bis(2-chloroethyl)amine hydrochloride is heated at 150 °C in a high-boiling solvent such as 2-(2-methoxyethoxy)ethanol for approximately 12 hours.

  • Isolation: After cooling, the reaction mixture is dissolved in methanol and the product is precipitated by the addition of diethyl ether. The resulting hydrochloride salt of 1-(2-methoxyphenyl)piperazine can be collected by filtration.

Biological Activity Assays

The following are detailed protocols for determining the binding affinity and functional activity of compounds at the 5-HT₁ₐ receptor.

Diagram of Experimental Workflow:

Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay R1 Prepare cell membranes expressing 5-HT1A receptors R2 Incubate membranes with [3H]8-OH-DPAT and test compound R1->R2 R3 Separate bound from free radioligand by filtration R2->R3 R4 Quantify bound radioactivity by liquid scintillation counting R3->R4 R5 Calculate Ki value R4->R5 F1 Culture cells expressing 5-HT1A receptors F2 Pre-incubate cells with test compound (antagonist mode) F1->F2 F3 Stimulate cells with forskolin and/or 5-HT agonist F2->F3 F4 Lyse cells and measure cAMP levels (e.g., HTRF, AlphaScreen) F3->F4 F5 Calculate EC50 or IC50 value F4->F5

Caption: Workflow for determining binding affinity and functional activity at the 5-HT₁ₐ receptor.

Step-by-Step Assay Protocols:

1. 5-HT₁ₐ Receptor Radioligand Binding Assay ([³H]8-OH-DPAT) [15][16]

  • Membrane Preparation: Homogenize frozen rat brain tissue (e.g., hippocampus or raphe area) or cultured cells expressing the 5-HT₁ₐ receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 39,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand [³H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of the test compound. The total assay volume is typically 250 µL.

  • Incubation: Incubate the plate at 27-30 °C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters and add scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. Forskolin-Stimulated cAMP Functional Assay [17][18][19]

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₁ₐ receptor in the appropriate growth medium.

  • Cell Plating: Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Incubation (Antagonist Mode): For antagonist assays, pre-incubate the cells with varying concentrations of the test compound for 30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of a 5-HT₁ₐ receptor agonist (e.g., 100 nM 8-OH-DPAT) in the presence of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to stimulate cAMP production. For agonist assays, add varying concentrations of the test compound in the presence of a sub-maximal concentration of forskolin.

  • Lysis and cAMP Measurement: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

  • Data Analysis: For agonist activity, plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect). For antagonist activity, plot the inhibition of the agonist-stimulated cAMP response against the log of the antagonist concentration to determine the IC₅₀ (concentration for 50% inhibition).

Conclusion: Embracing the Third Dimension in Drug Design

The comparison between the 8-azaspiro[5.6]dodecan-7-one scaffold and its flat aromatic counterparts clearly demonstrates the value of three-dimensional thinking in drug discovery. While flat scaffolds have a long and successful history, the inherent 3D nature of spirocyclic compounds offers distinct advantages in terms of target engagement, physicochemical properties, and the exploration of novel chemical space.

The case of buspirone highlights how the rigid, defined geometry of a spirocyclic core can lead to a unique pharmacological profile—partial agonism—that is therapeutically beneficial. As our understanding of receptor biology deepens and the demand for more sophisticated and selective drugs grows, the strategic incorporation of spirocyclic scaffolds like 8-azaspiro[5.6]dodecan-7-one will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. [Link]

  • Kreis, L. M., & Carey, J. (2000). On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635. Behavioural Brain Research, 117(1-2), 119–127. [Link]

  • Andrade, R., Malenka, R. C., & Nicoll, R. A. (1986). Physiological effects of selective 5-HT1a and 5-HT1b ligands in rat hippocampus: comparison to 5-HT. Brain Research, 397(1), 19–31. [Link]

  • Serafin, A., Kurczab, R., Satała, G., Kucwaj, K., & Bojarski, A. J. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(4), 1083. [Link]

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  • Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron). (1990).
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  • The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[17][20] decane-7,9-dione hydrochloride. (2008). ResearchGate. [Link]

  • Satała, G., Kurczab, R., Lenda, T., & Bojarski, A. J. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT 1A Serotonin Receptor Antagonists. Molecules, 26(4), 1083. [Link]

  • de Oliveira, R. S., Ellena, J., & de Albuquerque, S. (2021). Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. AAPS PharmSciTech, 22(4), 143. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
  • Regulation of forskolin-stimulated cAMP by 5-HT1B and 5-HT1A receptor.... (n.d.). ResearchGate. Retrieved from [Link]

  • cLogD 7.4 vs TPSA and MW of compounds within the property space with.... (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron). (1990).
  • BuSpar Alternatives Compared. (n.d.). Drugs.com. Retrieved from [Link]

  • Analysis of [ 3 H]8-OH-DPAT binding in various systems expressing 5-H T.... (n.d.). ResearchGate. Retrieved from [Link]

  • Patil, P. R., Chaudhari, M. A., Sapkale, P. V., Sarode, S., & Usman, M. R. M. (2014). A REVIEW ON FUNCTIONAL COMPARISON OF 5-HT1A AND 5-HT2C RECEPTORS. Journal of Drug Delivery and Therapeutics, 4(5), 55-57. [Link]

  • Satała, G., Kurczab, R., Lenda, T., & Bojarski, A. J. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT 1A Serotonin Receptor Antagonists. Molecules, 26(4), 1083. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). The dark sides of the GPCR tree - research progress on understudied GPCRs. British Journal of Pharmacology, 174(21), 3925–3945. [Link]

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  • 8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione. (n.d.). PubChem. Retrieved from [Link]

  • (A) Plot showing the clogP vs. TPSA distribution for approved (blue).... (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. (2014). Organic & Biomolecular Chemistry, 12(43), 8743–8753. [Link]

  • Pharmaceutically useful polymorphic modification of buspirone. (1991).
  • 8-OH-DPAT. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

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  • BuSpar Clinical Pharmacology Biopharmaceutics Review. (2000, June 12). U.S. Food and Drug Administration. [Link]

  • Zhang, R., & Xie, X. (2012). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Expert Opinion on Drug Discovery, 7(9), 797–810. [Link]

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Validation

A Comparative Guide to the Infrared Spectroscopy of 8-Azaspiro[5.6]dodecan-7-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as a cornerstone for the design of novel therapeutics. Their rigid, three...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as a cornerstone for the design of novel therapeutics. Their rigid, three-dimensional architecture offers a unique conformational space, enabling precise interactions with biological targets. Among these, 8-Azaspiro[5.6]dodecan-7-one, a unique spiro-lactam, presents a compelling structural motif. Its synthesis and characterization are pivotal for the development of new chemical entities. Infrared (IR) spectroscopy, a powerful and accessible analytical technique, provides a fingerprint of the molecular structure, revealing key functional groups and subtle structural nuances.

This guide provides an in-depth analysis of the characteristic infrared absorption peaks of 8-Azaspiro[5.6]dodecan-7-one. By comparing its predicted spectral features with those of its constituent ring systems—cyclohexane, a seven-membered lactam (caprolactam), and related cyclic ketones—we aim to provide researchers with a robust framework for the identification and characterization of this important spirocyclic compound.

The Unique Structural Landscape of 8-Azaspiro[5.6]dodecan-7-one

The structure of 8-Azaspiro[5.6]dodecan-7-one features a cyclohexane ring fused at a single carbon atom (the spiro center) to a seven-membered azacycloheptan-2-one (caprolactam) ring. This arrangement locks the two rings in a perpendicular orientation, influencing the bond angles and vibrational energies of the functional groups within the molecule. The key functional groups amenable to IR analysis are the secondary amide (lactam) within the seven-membered ring and the methylene groups of the cyclohexane and caprolactam rings.

Figure 1. Molecular structure of 8-Azaspiro[5.6]dodecan-7-one.

Comparative IR Spectral Analysis

To elucidate the characteristic IR peaks of 8-Azaspiro[5.6]dodecan-7-one, we will compare its predicted spectrum with the experimental spectra of cyclohexanone, cycloheptanone, and caprolactam. This comparative approach allows for the assignment of vibrational modes and highlights the spectral shifts induced by the spirocyclic fusion.

Compound C=O Stretch (cm⁻¹) N-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) Key Fingerprint Region Peaks (cm⁻¹)
8-Azaspiro[5.6]dodecan-7-one (Predicted) ~1660~3200 (broad)2930, 2855~1450 (CH₂ scissoring)
Cyclohexanone ~1715[1]N/A~2950, 2865~1450 (CH₂ scissoring)
Cycloheptanone ~1705N/A~2925, 2855~1460, 1445 (CH₂ scissoring)
Caprolactam ~1655~3295, 3200 (broad)~2930, 2860~1480, 1460, 1420 (CH₂ bending/scissoring)

Table 1. Comparison of Characteristic IR Absorption Peaks.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Rings

The most diagnostic absorption in the IR spectrum of 8-Azaspiro[5.6]dodecan-7-one is the carbonyl (C=O) stretch of the lactam. In acyclic secondary amides, this "Amide I" band typically appears around 1650 cm⁻¹. However, ring strain significantly influences this frequency.

  • Cyclic Ketones as a Reference: In simple cyclic ketones, the C=O stretching frequency is sensitive to ring size. Six-membered rings, like in cyclohexanone , are relatively strain-free and exhibit a C=O stretch around 1715 cm⁻¹[1]. In the slightly more strained seven-membered ring of cycloheptanone , this peak shifts to a slightly lower wavenumber, around 1705 cm⁻¹.

  • The Lactam Carbonyl: In the case of caprolactam , a seven-membered lactam, the C=O stretching frequency is observed at a significantly lower wavenumber, around 1655 cm⁻¹. This decrease is due to resonance with the lone pair of electrons on the adjacent nitrogen atom, which imparts more single-bond character to the C=O bond.

For 8-Azaspiro[5.6]dodecan-7-one , we predict the C=O stretching vibration to be in a similar region to that of caprolactam, approximately ~1660 cm⁻¹ . The spiro fusion with the cyclohexane ring is not expected to introduce significant additional ring strain into the seven-membered lactam ring that would drastically alter the C=O frequency from that of a simple seven-membered lactam. The rigidity of the spiro-system, however, may result in a sharper, more well-defined peak compared to the broader absorption in caprolactam, which can exist in multiple conformations.

The N-H and C-H Stretching Vibrations
  • N-H Stretching: The presence of the secondary amide in 8-Azaspiro[5.6]dodecan-7-one will give rise to an N-H stretching vibration. In the solid state or in concentrated solutions, amides form strong intermolecular hydrogen bonds, resulting in a broad absorption band in the region of 3200 cm⁻¹ . This is a highly characteristic peak for lactams and is a key feature to distinguish the spiro-lactam from its corresponding spiro-ketone. In caprolactam, this broad N-H stretch is a prominent feature.

  • C-H Stretching: The aliphatic C-H stretching vibrations from the numerous methylene (CH₂) groups in both the cyclohexane and caprolactam rings will appear as strong, sharp peaks in the 2850-2960 cm⁻¹ region. Specifically, the asymmetric and symmetric CH₂ stretching modes are expected around 2930 cm⁻¹ and 2855 cm⁻¹ , respectively. These peaks are common to all the compounds in our comparison and confirm the presence of a saturated hydrocarbon framework.

The Fingerprint Region: Unraveling the Spiro-Structure

The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the bending and skeletal vibrations of the molecule. While complex, certain peaks can be diagnostic.

  • CH₂ Scissoring: A prominent peak around 1450 cm⁻¹ corresponding to the scissoring (bending) vibration of the CH₂ groups is expected for 8-Azaspiro[5.6]dodecan-7-one. This peak is also present in cyclohexanone and caprolactam and is a general feature of saturated cyclic systems.

  • Amide II Band: Secondary amides typically show an "Amide II" band, which arises from a coupling of N-H bending and C-N stretching, between 1510 and 1570 cm⁻¹. However, in lactams, this band is often weaker or absent. Its presence or absence in the spectrum of 8-Azaspiro[5.6]dodecan-7-one would be a point of interest for detailed spectral interpretation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 8-Azaspiro[5.6]dodecan-7-one, the following protocol using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended. ATR is a versatile technique that requires minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 8-Azaspiro[5.6]dodecan-7-one sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent and even pressure is crucial for reproducibility.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.

FTIR_ATR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process and Analyze Spectrum sample_scan->process_data clean_up Clean Crystal After Use process_data->clean_up end End clean_up->end

Figure 2. Experimental workflow for obtaining an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 8-Azaspiro[5.6]dodecan-7-one is characterized by a combination of features from its constituent cyclohexane and caprolactam rings. The key diagnostic peaks are the amide C=O stretch (Amide I band) expected around 1660 cm⁻¹, a broad N-H stretch centered near 3200 cm⁻¹, and strong aliphatic C-H stretching bands between 2850 and 2960 cm⁻¹. By comparing these features to the spectra of cyclohexanone, cycloheptanone, and caprolactam, researchers can confidently identify and characterize this spiro-lactam. The rigidity imparted by the spirocyclic fusion may lead to sharper and more defined peaks compared to more flexible acyclic or simple cyclic analogues. This guide provides a foundational understanding for the use of IR spectroscopy in the analysis of this and related spirocyclic systems, aiding in the advancement of drug discovery and development.

References

  • Bartleby. IR Spectrum Of Cyclohexanone. Available at: [Link]. (Accessed: February 6, 2026).

Sources

Comparative

pharmacokinetic profile comparison of spiro-lactam derivatives

[1] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads Focus: Pharmacokinetic (PK) optimization via spiro-cyclic scaffolding Introduction: The Spiro-Lactam...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads Focus: Pharmacokinetic (PK) optimization via spiro-cyclic scaffolding

Introduction: The Spiro-Lactam Advantage

In the landscape of medicinal chemistry, the spiro-lactam scaffold represents a paradigm shift from traditional linear or fused-ring lactams. While classic


-lactams (e.g., penicillins, cephalosporins) are clinically indispensable, they often suffer from rapid hydrolytic cleavage and poor metabolic stability, necessitating frequent dosing or co-administration with enzyme inhibitors (e.g., clavulanic acid).

Spiro-lactam derivatives—specifically spiroindolones and spiro-oxindoles —introduce a quaternary spiro-carbon center. This structural feature imposes significant conformational restriction and steric bulk , which serves two critical pharmacokinetic functions:

  • Metabolic Shielding: The orthogonal ring system physically blocks the approach of hydrolytic enzymes (e.g., esterases, lactamases) and metabolic oxidases (CYP450).

  • Target Residence: The rigid 3D architecture often leads to higher affinity and prolonged residence time at the biological target (e.g., PfATP4 in malaria, MDM2 in cancer).

This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of spiro-lactam derivatives against standard linear analogs, substantiated by clinical candidate data.

Comparative Pharmacokinetic Analysis

The following analysis compares Cipargamin (KAE609) , a first-in-class spiroindolone antimalarial, against standard therapeutic alternatives. This comparison highlights the "Spiro Effect" on half-life and clearance.

Table 1: PK Profile Comparison – Spiro-Lactam vs. Standard Agents
PK ParameterCipargamin (Spiro-Lactam) Artemether (Standard Antimalarial) Amoxicillin (Linear

-Lactam)
Implication
Half-Life (

)
21.9 – 38.9 hours ~1 – 3 hours~1 – 1.5 hoursSpiro-scaffold drastically reduces clearance, enabling once-daily dosing.
Clearance (CL/F) 2.4 – 5.0 L/h (Low)~20 – 30 L/h (High)~10 – 15 L/h (Moderate)High metabolic stability against hepatic extraction.
Bioavailability (

)
> 68% (High)Variable (High First-Pass)~70 – 90%The spiro-ring does not compromise oral absorption despite increased complexity.
Volume of Dist. (

)
93 – 194 L ~300 L~15 – 20 LExtensive tissue distribution, critical for intracellular parasite targeting.
Metabolic Fate Slow oxidation; minimal hydrolysisRapid hydrolysis/CYP metabolismRapid renal elimination/hydrolysisMechanism: Steric hindrance protects the lactam core.

Data Source: Cipargamin data derived from Phase I clinical trials (Novartis/NITD) [1, 2]. Artemether and Amoxicillin data from standard pharmacopoeia references.

Mechanistic Insight: The "Steric Shield" Hypothesis

The superior half-life of spiro-lactams is not accidental. In linear lactams, the carbonyl carbon is highly accessible to nucleophilic attack (e.g., by serine proteases or water). In spiro-lactams, the spiro-fusion creates a "molecular bumper," preventing the catalytic serine of hydrolases from achieving the necessary proximity to the carbonyl.

MetabolicShield Enzyme Metabolic Enzyme (CYP450 / Hydrolase) LinearLactam Linear Lactam (Accessible Carbonyl) Enzyme->LinearLactam Unobstructed Access SpiroLactam Spiro-Lactam (Sterically Hindered) Enzyme->SpiroLactam Steric Blockade Metabolism Rapid Degradation (High Clearance) LinearLactam->Metabolism Stability Metabolic Stability (Long t1/2) SpiroLactam->Stability Intact Scaffold

Figure 1: Mechanistic differentiation of metabolic stability. The spiro-center prevents enzymatic access, shifting the profile from rapid clearance to sustained exposure.

Experimental Protocol: PK Assessment of Spiro-Derivatives

To validate the pharmacokinetic advantages of a novel spiro-lactam candidate, a rigorous bioanalytical workflow is required. The following protocol outlines the industry-standard LC-MS/MS methodology used to generate the data in Table 1.

A. In Vivo Study Design (Rat Model)
  • Subjects: Male Sprague-Dawley rats (n=3-6 per group).

  • Dosing:

    • Intravenous (IV): 1 mg/kg (formulated in 5% DMSO / 20% Solutol / Saline).

    • Oral (PO): 5–10 mg/kg (suspension in 0.5% Methylcellulose).

  • Sampling: Serial tail-vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

B. Bioanalytical Method (LC-MS/MS)

Objective: Quantify spiro-lactam concentration in plasma with high sensitivity (LLOQ < 5 ng/mL).

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 150 µL of Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or deuterated analog).

  • Step 3: Vortex vigorously for 2 minutes to precipitate proteins.

  • Step 4: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Step 5: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

2. Chromatographic Conditions (UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold 1 min; re-equilibrate.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (Agilent 6410/6460 QQQ):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • MRM Transitions: Monitor parent ion

    
     to specific fragment ions (e.g., cleavage of the spiro-ring or lactam moiety).
    
  • Gas Temp: 350°C; Gas Flow: 10 L/min.

C. Data Analysis Workflow

The raw LC-MS data is processed to derive non-compartmental parameters.

PK_Workflow cluster_0 Sample Acquisition cluster_1 Bioanalysis (LC-MS/MS) cluster_2 Data Processing Dosing Oral/IV Dosing (Rat/Mouse) Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling PlasmaSep Plasma Separation (Centrifugation) Sampling->PlasmaSep Prep Protein Precipitation (ACN + IS) PlasmaSep->Prep Inject UHPLC Separation (C18 Column) Prep->Inject Detect MS/MS Detection (MRM Mode) Inject->Detect Integration Peak Integration (MassHunter/Analyst) Detect->Integration NCA Non-Compartmental Analysis (WinNonlin) Integration->NCA Output PK Parameters (AUC, Cmax, t1/2, F%) NCA->Output

Figure 2: End-to-end workflow for pharmacokinetic validation of spiro-lactam candidates.

Conclusion

The integration of a spiro-lactam scaffold, particularly the spiroindolone architecture, offers a definitive pharmacokinetic advantage over traditional linear analogs. Experimental data from clinical candidates like Cipargamin confirms that this structural modification transforms the liability of rapid metabolic clearance into the asset of a long half-life (~24h+) and sustained exposure .

For drug development professionals, prioritizing spiro-cyclic libraries during hit-to-lead optimization is a validated strategy to improve ADME properties without sacrificing potency.

References

  • Novartis Institutes for BioMedical Research. (2014). A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Antimalarial Spiroindolone KAE609 (Cipargamin).[3] Antimicrobial Agents and Chemotherapy.[3][4] Link

  • Leong, F. J., et al. (2014). KAE609 (Cipargamin), a New Spiroindolone Agent for the Treatment of Malaria: Evaluation of the Absorption, Distribution, Metabolism, and Excretion.[3][5] Antimicrobial Agents and Chemotherapy.[3][4] Link

  • Carlier, M., et al. (2015).[6] Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood.[6] Clinical Chemistry and Laboratory Medicine.[6][7][8] Link

  • Yu, B., et al. (2017). Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. European Journal of Medicinal Chemistry. Link

  • Burnett, J. C., et al. (2011). Conformational Restriction as a Strategy for β-Lactam Stability. Current Medicinal Chemistry.[9] Link

Sources

Validation

Definitive Guide to Elemental Analysis Standards for 8-Azaspiro[5.6]dodecan-7-one

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Executive Summary: The "Spiro" Challenge In modern drug discovery, spirocyclic scaffolds like 8...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary: The "Spiro" Challenge

In modern drug discovery, spirocyclic scaffolds like 8-Azaspiro[5.6]dodecan-7-one are prized for their ability to "escape flatland"—providing 3D structural complexity that improves metabolic stability and receptor selectivity. However, this same structural rigidity presents a unique analytical paradox: these molecules are often refractory to combustion (hard to burn) and highly hygroscopic (prone to trapping water/solvent in the crystal lattice).

This guide establishes the rigorous purity standards for 8-Azaspiro[5.6]dodecan-7-one (


), comparing the classical "Gold Standard" (Combustion Analysis) against the modern "Platinum Standard" (Quantitative NMR).

Theoretical Baseline: The Target Metrics

Before assessing purity, the theoretical elemental composition must be established as the absolute reference point.

Compound: 8-Azaspiro[5.6]dodecan-7-one Molecular Formula:


Molecular Weight:  181.28  g/mol 
Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Limit (

)
Carbon 1112.011132.1272.88% 72.48 – 73.28%
Hydrogen 191.00819.1510.56% 10.16 – 10.96%
Nitrogen 114.00714.017.73% 7.33 – 8.13%
Oxygen 115.99916.008.83% N/A (usually calculated by difference)

Critical Insight: The high Hydrogen content (>10%) makes this molecule extremely sensitive to moisture errors. A 1% water impurity will significantly skew the Carbon value downwards while artificially inflating the Hydrogen value.

Comparative Analysis: Combustion (EA) vs. qNMR

The industry standard for publication remains the


 tolerance in CHN analysis. However, for spiro-lactams, this method often yields false negatives (appearing impure when they are actually just solvated).
Method A: Automated Combustion Analysis (The Classical Approach)
  • Principle: Flash combustion at >900°C converts the sample into

    
    , 
    
    
    
    , and
    
    
    .
  • Pros: Required by many top-tier journals; inexpensive; requires small sample size (~2 mg).

  • Cons:

    • Lactam Trapping: The rigid spiro-lactam core can form stable hydrates via hydrogen bonding (N-H

      
       O=C) that resist standard drying.
      
    • Incomplete Combustion: The compact spiro quaternary center can form "char" (graphitic carbon) that resists oxidation, leading to low Carbon values.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)
  • Principle: Ratio of the analyte's proton signals against a certified internal standard (e.g., Maleic Acid, TCNB) with a known relaxation delay (

    
    ).
    
  • Pros: Orthogonal; explicitly detects and quantifies residual solvent/water; non-destructive.

  • Cons: Requires significantly more material (~10-20 mg) for high precision; requires a deuterated solvent where the sample is fully soluble.

Table 2: Performance Comparison Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)High-Res Mass Spec (HRMS)
Primary Output Elemental Ratio (C:H:N)Absolute Purity (w/w %)Molecular Formula ID
Solvent Detection Blind (Lumps solvate H into sample H)Specific (Identifies & quantifies)Blind (Solvents invisible)
Inorganic Salts Blind (Lowers %C, %H, %N proportionally)Blind (Unless nuclei active)Blind
Spiro-Lactam Suitability Low (Risk of hydration error)High (Can correct for hydration)Medium (Identity only)
Sample Recovery DestructiveRecoverableDestructive

Experimental Protocols

To achieve the "Standard" status, you must validate the method. Below are the optimized protocols for 8-Azaspiro[5.6]dodecan-7-one.

Protocol A: Rigorous Sample Preparation for Combustion (Mandatory)

Because spiro-lactams are hygroscopic, standard air-drying is insufficient.

  • Grinding: Gently crush the crystal lattice to expose trapped solvent channels.

  • Vacuum Drying: Place 50 mg of sample in a vacuum drying pistol.

    • Solvent: Reflux with

      
       (Phosphorus Pentoxide) as the desiccant.
      
    • Temp: Heat to 60°C (well below the melting point, but high enough to drive off water).

    • Duration: Minimum 12 hours at <0.1 mbar.

  • Handling: Transfer to the CHN analyzer using a glovebox or minimal air exposure.

  • Combustion Aid: If low Carbon values persist (e.g., 71.5% vs 72.88%), add Tungsten Trioxide (

    
    )  to the tin capsule. This acts as an oxygen donor and flux to ensure the quaternary spiro-carbon burns completely.
    
Protocol B: qNMR Validation System

Use this if Combustion Analysis fails the


 threshold.
  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvent:

    
     (Ensures full solubility of the lactam and breaks H-bond dimers).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical! Spiro protons have long
      
      
      relaxation times).
    • Scans: 64 (for S/N > 250:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed)

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for validating 8-Azaspiro[5.6]dodecan-7-one, specifically addressing the "Wet Sample" failure mode common in lactams.

PurityWorkflow Start Synthesized 8-Azaspiro[5.6]dodecan-7-one TGA Thermogravimetric Analysis (TGA) Start->TGA Decision1 Volatiles Detected? TGA->Decision1 Dry Vacuum Dry (60°C, P2O5, 12h) Decision1->Dry Yes (>1%) EA Combustion Analysis (CHN) Decision1->EA No (<1%) Dry->EA Result Result within ±0.4%? EA->Result Pass PASS: Publishable Purity Result->Pass Yes qNMR Run qNMR (w/ Internal Std) Result->qNMR No (Low C, High H) Calc Calculate Solvate Correction qNMR->Calc Quantify Solvent Recalc Recalculate Theoretical CHN (Sample + X% H2O) Calc->Recalc FinalCheck Does Corrected EA Match? Recalc->FinalCheck FinalCheck->Start No (Impure -> Recrystallize) FinalCheck->Pass Yes (Valid Solvate)

Figure 1: Analytical Decision Matrix. This workflow prioritizes solvent detection (TGA/qNMR) to prevent false failures in combustion analysis.

Data Interpretation Guide

When analyzing the results for 8-Azaspiro[5.6]dodecan-7-one, use this reference table to diagnose common deviations.

Table 3: Troubleshooting CHN Deviations
ObservationLikely CauseMechanismCorrective Action
C

1.5%, H

0.2%
Water Solvate Sample is wet (Hygroscopic). Water adds mass but no Carbon, diluting %C.Dry aggressively or calculate for hemi-hydrate (

).
C

2.0%, H

Inorganic Salt Silica or Sodium salts from column/workup.Burn residue check (Ash test). Re-filter sample.
C

, N

, H

Incomplete Burn Spiro core formed graphitic char.Add

oxidant; increase

flow.
C

, N

Solvent Trap Trapped DCM or EtOAc (if C/N ratio matches solvent).Run qNMR to identify specific solvent.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Gueret, S. M., et al. (2008). "(1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one."[1] Acta Crystallographica Section E. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Link

  • Elementar. (2025). "Best practices for sample preparation in elemental analysis." Application Note. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 8-Azaspiro[5.6]dodecan-7-one

[1] Executive Summary & Compound Context Compound: 8-Azaspiro[5.6]dodecan-7-one CAS: 260446-19-3 (Representative analog) Chemical Class: Spirocyclic Lactam / Nitrogen Heterocycle[1][2] The "Why" Behind This Protocol: As...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Context

Compound: 8-Azaspiro[5.6]dodecan-7-one CAS: 260446-19-3 (Representative analog) Chemical Class: Spirocyclic Lactam / Nitrogen Heterocycle[1][2]

The "Why" Behind This Protocol: As a Senior Application Scientist, I must emphasize that 8-Azaspiro[5.6]dodecan-7-one is a pharmacophore building block .[1] Unlike commodity chemicals with established toxicological profiles, this compound falls under the "Novel Chemical Entity (NCE)" category.

While it is structurally distinct from beta-lactams (4-membered rings), its nature as a nitrogen-containing heterocycle utilized in drug discovery mandates that we treat it as a potential sensitizer and high-potency intermediate until definitive toxicology data proves otherwise.[1] The primary risks are not just acute toxicity, but occupational sensitization and cumulative exposure .

This guide implements a Control Banding Strategy (Band 3) , prioritizing containment over simple PPE reliance.[1]

Risk Assessment & Hazard Identification

We operate under the OSHA Laboratory Standard (29 CFR 1910.1450) principle: substances of unknown toxicity must be treated as toxic.

Hazard CategoryRisk LevelScientific Rationale
Inhalation HIGH As a solid building block, electrostatic powders are easily aerosolized during weighing.[1] Spiro-lactams can be biologically active; inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1]
Dermal MODERATE Nitrogen heterocycles often possess lipophilic domains (the spiro-cyclohexyl ring) facilitating skin permeation, especially when dissolved in organic solvents like DMSO or DCM.
Sensitization UNKNOWN/HIGH Structural analogs in the lactam family are known sensitizers.[1] Repeated low-level exposure may trigger anaphylactic responses in susceptible individuals.[1]

PPE Specifications: The Defense Matrix

Do not rely on generic "lab safety" rules. The following PPE choices are based on permeation kinetics and particle physics .

A. Respiratory Protection[1]
  • Solid State (Powder):

    • Primary Control: Engineering control (Fume Hood) is mandatory.[1]

    • PPE: If work must occur outside a hood (e.g., balance enclosure maintenance), a P100 particulate respirator is required. N95s are insufficient for fine chemical powders which can bypass the face seal during facial movement.[1]

  • Solution State:

    • Requirement: Standard chemical fume hood.[1] Respirators are generally not required unless a spill occurs outside the hood.[1]

B. Dermal Protection (Glove Selection)[1]
  • The Trap: Researchers often use standard nitrile gloves for everything.[1] This is dangerous.

  • The Protocol:

    • Handling Solid: Standard Nitrile (4-5 mil) is acceptable.[1]

    • Handling Solution (DCM/Chloroform): 8-Azaspiro[5.6]dodecan-7-one is often dissolved in halogenated solvents.[1] Standard nitrile degrades in <2 minutes against DCM.[1]

    • Recommendation: Use Silver Shield™ (Laminate) gloves or Double-Gloving (Nitrile over PE/Laminate) when handling stock solutions.[1]

C. Ocular Protection[1][3]
  • Standard: Chemical Splash Goggles (indirect venting).[1]

  • Prohibited: Safety glasses with open sides.[1] In the event of a spiro-lactam crystallization splash, solids can migrate behind standard glasses.

Operational Workflow: A Self-Validating System

This workflow is designed so that a failure in one step is caught by the next.[1]

Step 1: The "Static" Check (Pre-Work)
  • Action: Verify Fume Hood Face Velocity > 100 fpm.

  • Validation: Tape a Kimwipe to the sash bottom.[1] If it flutters inward at a 45° angle, airflow is sufficient.[1] If it hangs dead, STOP .

Step 2: Weighing & Transfer (The Critical Zone)
  • Context: This is the highest risk for inhalation exposure.[1]

  • Protocol:

    • Place the balance inside the fume hood or a dedicated powder containment enclosure.[1]

    • Use an anti-static gun on the weighing boat and spatula.[1] (Spiro-compounds are often fluffy and electrostatic).[1]

    • The "Wet Transfer" Rule: Do not transfer dry powder to a reaction flask on the open bench. Solubilize the compound inside the vial or transfer the solid inside the hood before moving to the reactor.

Step 3: Decontamination
  • Solvent: Wipe surfaces with Ethanol or Isopropanol.[1]

  • Validation: Use a UV lamp (if the compound is UV-active) to check for residue on the balance and sash handle.

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 8-Azaspiro[5.6]dodecan-7-one State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid EngControl_Solid Engineering Control: Powder Hood / Balance Enclosure Solid->EngControl_Solid EngControl_Liquid Engineering Control: Chemical Fume Hood Liquid->EngControl_Liquid PPE_Solid PPE Requirement: Nitrile Gloves + Lab Coat + Goggles EngControl_Solid->PPE_Solid Solvent_Check Check Solvent Type EngControl_Liquid->Solvent_Check Solvent_Halogen Halogenated (DCM, CHCl3) Solvent_Check->Solvent_Halogen Solvent_Polar Polar/Non-Halogen (DMSO, MeOH) Solvent_Check->Solvent_Polar PPE_Laminate PPE Requirement: Laminate/Barrier Gloves (Silver Shield) Solvent_Halogen->PPE_Laminate PPE_Nitrile PPE Requirement: Standard Nitrile Gloves (Double Gloved) Solvent_Polar->PPE_Nitrile

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.[1] Note the divergence for halogenated solvents.

Disposal & Emergency Response

Waste Segregation[1]
  • Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Solid Waste (Yellow Bag/Bin), not regular trash.

  • Liquid Waste: Segregate based on the solvent.[1]

    • Stream A: Halogenated (if dissolved in DCM).[1]

    • Stream B: Non-Halogenated Organics.[1]

    • Labeling: Must explicitly list "8-Azaspiro[5.6]dodecan-7-one" as a constituent.[1] Do not label merely as "Organic Waste."

Spill Response (Scale < 5g)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don double gloves and a P100 respirator if outside the hood.[1]

  • Containment: Cover powder with a damp paper towel (soaked in ethanol) to prevent aerosolization.[1]

  • Cleanup: Scoop up the damp material.[1] Wipe area three times with solvent.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][3] United States Department of Labor.[1] [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]1]

  • PubChem. (2023).[1] Compound Summary: Spiro[5.6]dodecane derivatives.[1] National Library of Medicine.[1] [Link]1]

Sources

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